molecular formula C9H7N3O2 B185571 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid CAS No. 197775-45-4

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Cat. No.: B185571
CAS No.: 197775-45-4
M. Wt: 189.17 g/mol
InChI Key: PHKNKTBPYNCTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKNKTBPYNCTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390256
Record name 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197775-45-4
Record name 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazole core, coupled with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, makes it an attractive scaffold for the design of inhibitors targeting a variety of enzymes, particularly protein kinases. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities of structurally related compounds, highlighting its potential as a kinase inhibitor.

Chemical Properties

This compound is a solid organic compound with the following key identifiers:

PropertyValue
IUPAC Name 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
CAS Number 197775-45-4
Appearance Off-white to pale yellow solid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a 1,3-diketone precursor, followed by a cyclocondensation reaction with hydrazine and subsequent hydrolysis.

Experimental Protocol: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (Precursor)

This procedure outlines the Claisen condensation reaction to form the key 1,3-diketone intermediate.

Materials:

  • Ethyl isonicotinate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add ethyl isonicotinate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate, which can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This procedure details the cyclization of the 1,3-diketone with hydrazine hydrate followed by saponification.

Materials:

  • Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the formation of the pyrazole ester intermediate by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ester.

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5, which will cause the product to precipitate.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: 1,3-Diketone Formation cluster_step2 Step 2: Pyrazole Formation & Hydrolysis ethyl_isonicotinate Ethyl isonicotinate claisen Claisen Condensation ethyl_isonicotinate->claisen ethyl_acetate Ethyl acetate ethyl_acetate->claisen naoet NaOEt, Ethanol naoet->claisen diketone Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate claisen->diketone hydrazine Hydrazine hydrate cyclization Cyclocondensation hydrazine->cyclization naoh NaOH, H₂O hydrolysis Saponification naoh->hydrolysis hcl HCl (acidification) acidification Precipitation hcl->acidification final_product This compound diketone_ref Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate diketone_ref->cyclization cyclization->hydrolysis hydrolysis->acidification acidification->final_product

Synthetic pathway for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. Structurally similar compounds have demonstrated significant inhibitory activity against several important kinase targets.

Kinase Inhibitory Potential

The pyridinyl-pyrazole core is a common motif in inhibitors of various kinase families, including c-Jun N-terminal kinases (JNK), p38 mitogen-activated protein kinases (MAPK), and cyclin-dependent kinases (CDK).[1][2] These kinases are crucial regulators of cell signaling pathways involved in inflammation, cell proliferation, and apoptosis, making them attractive targets for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The inhibitory activity of several pyrazole derivatives with a pyridinyl substituent against key kinases is summarized below. It is important to note that these are structurally related compounds, and the activity of this compound itself would require experimental validation.

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Reference
4-(Pyrazol-3-yl)-pyridine derivativeJNK3160[1]
Pyrazole urea derivative (BIRB 796)p38 MAPK-[3]
Di-amino pyrazole derivative (CAN508)CDK2350[2]
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK3227[4]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK25 (Kᵢ)[5]

IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

Potential Signaling Pathway Involvement

Given the inhibitory profile of related compounds, this compound is hypothesized to potentially modulate one or more of the following key signaling pathways:

  • JNK Signaling Pathway: JNKs are activated by stress stimuli and play a role in apoptosis and inflammation. Inhibition of JNK3 is a therapeutic strategy for neurodegenerative diseases.[4]

  • p38 MAPK Signaling Pathway: This pathway is activated by cellular stress and inflammatory cytokines and is a key target in inflammatory diseases.

  • CDK Signaling Pathway: CDKs regulate the cell cycle, and their inhibition is a major focus in cancer therapy.[6]

The following diagram illustrates the general principle of how a small molecule inhibitor like a pyrazole derivative might interrupt a kinase signaling cascade.

Kinase_Inhibition cluster_pathway Kinase Signaling Cascade Upstream_Signal Upstream Signal (e.g., Stress, Cytokine) MAPKKK MAPKKK Upstream_Signal->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates Kinase Target Kinase (e.g., JNK, p38, CDK) MAPKK->Kinase phosphorylates Substrate Substrate Protein Kinase->Substrate phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate->Cellular_Response leads to Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->Kinase inhibits

Mechanism of kinase pathway inhibition by a small molecule.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors. The synthetic route is accessible through established chemical transformations. While direct biological data for this specific molecule is limited, the prevalence of the pyridinyl-pyrazole scaffold in known kinase inhibitors strongly suggests its potential for biological activity. Further investigation into its inhibitory profile against a panel of kinases is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug development programs.

References

An In-depth Technical Guide on 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates both a pyrazole and a pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with a pyridin-4-yl group at the 5-position and a carboxylic acid group at the 3-position.

Structure:

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in the table below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂PubChem[1]
Molecular Weight 189.17 g/mol PubChem[1]
Monoisotopic Mass 189.05383 DaPubChem[1]
Melting Point >300 °C (for 5-pyridin-3-yl isomer)ChemicalBook[2]
Boiling Point (Predicted) 541.4 ± 40.0 °CChemicalBook[2]
pKa (Predicted) 3.56 ± 0.10ChemicalBook[2]
XlogP (Predicted) 0.7PubChem[1]
Appearance White to off-white solid (for 5-pyridin-3-yl isomer)ChemicalBook[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C (for 5-pyridin-3-yl isomer)ChemicalBook[2]

Spectroscopic Data

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, general methods for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids are well-established. A common approach involves the condensation of a β-dicarbonyl compound with hydrazine, followed by oxidation or other functional group manipulations.

One potential synthetic route, based on established methodologies for similar compounds, is outlined below. This should be considered a general guideline and may require optimization.

SynthesisWorkflow Start Starting Materials: Aryl Ketone & Diethyl Oxalate Intermediate1 Claisen Condensation (e.g., NaOEt in EtOH) Start->Intermediate1 Diketone Aryl-substituted 1,3-diketoester Intermediate1->Diketone Intermediate2 Cyclization with Hydrazine Hydrate Diketone->Intermediate2 PyrazoleEster 5-Aryl-1H-pyrazole-3-carboxylic acid ester Intermediate2->PyrazoleEster FinalProduct Hydrolysis (e.g., NaOH, then H+) PyrazoleEster->FinalProduct Product 5-Aryl-1H-pyrazole-3-carboxylic acid FinalProduct->Product

Experimental Protocol (General)

A general procedure adapted from the synthesis of similar pyrazole carboxylic acids involves the following steps[3][4][5][6][7][8][9]:

  • Synthesis of the β-diketoester: An appropriate aryl ketone (in this case, 4-acetylpyridine) is reacted with diethyl oxalate in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. This Claisen condensation reaction yields the corresponding aryl-substituted 1,3-diketoester.

  • Cyclization to form the pyrazole ring: The resulting diketoester is then reacted with hydrazine hydrate in a solvent such as ethanol or acetic acid. This cyclization reaction forms the pyrazole ring, yielding the ethyl or methyl ester of this compound.

  • Hydrolysis to the carboxylic acid: The final step involves the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, such as hydrochloric acid, to precipitate the desired carboxylic acid.

Purification of the final product is typically achieved by recrystallization from a suitable solvent.

Biological Activity and Potential Applications

Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, the known activities of related compounds suggest its potential in several therapeutic areas.

Anti-inflammatory Activity

Many pyrazole-containing compounds are potent anti-inflammatory agents, with some, like celecoxib, being clinically approved drugs. The primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11][12] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory PyrazoleCompound This compound (Potential Inhibitor) PyrazoleCompound->COX2

Experimental Protocol: COX Inhibition Assay (General)

A common method to assess COX inhibitory activity is to measure the production of prostaglandins, such as PGE₂, from arachidonic acid in the presence and absence of the test compound. This can be done using commercially available enzyme immunoassay (EIA) kits.

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Reaction Incubation: The reaction mixture, containing the enzyme, a heme cofactor, and the test compound or vehicle control, is pre-incubated. The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Quantification: After a set incubation period, the reaction is stopped, and the amount of PGE₂ produced is quantified using a competitive EIA.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Antibacterial Activity

Several pyrazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4][6][13][14][15][16][17][18] The proposed mechanisms of action for antibacterial pyrazoles are varied and can include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[13] Other potential mechanisms include disruption of the bacterial cell wall or interference with other metabolic pathways.

Antibacterial_Mechanism Pyrazole Pyrazole Derivative DNAgyrase DNA Gyrase / Topoisomerase IV Pyrazole->DNAgyrase CellWall Cell Wall Synthesis Pyrazole->CellWall OtherPathways Other Metabolic Pathways Pyrazole->OtherPathways DNArep Inhibition of DNA Replication DNAgyrase->DNArep CellLysis Cell Lysis CellWall->CellLysis MetabolicDisruption Metabolic Disruption OtherPathways->MetabolicDisruption

Experimental Protocol: Bacterial Growth Inhibition Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of the antibacterial potency of a compound.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. Its structural features suggest the potential for potent and selective biological activity. This technical guide has summarized the currently available information on its structure, properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and comprehensively evaluate the pharmacological profile and mechanisms of action of this intriguing molecule. The detailed experimental protocols provided for key assays should facilitate further investigation by researchers in the field.

References

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid CAS number and PubChem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. Its structural features make it a valuable intermediate for synthesizing novel bioactive molecules.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 197775-45-4[1]

  • PubChem CID: 3159716[1]

Physicochemical and Logistical Data

The quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, storage, and handling.

PropertyValueSource
Molecular FormulaC₉H₇N₃O₂[1]
Molecular Weight189.17 g/mol [1]
AppearanceOff-white Powder[1]
Purity≥ 95% (by NMR)[1]
Storage Conditions0 – 8 °C[1]
MDL NumberMFCD05170032[1]

Biological Significance and Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Research has demonstrated their potential as anti-inflammatory, analgesic, antibacterial, and anticancer agents.[1] Specifically, 5-Aryl-1H-pyrazole-3-carboxylic acids have been investigated as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumorigenesis.[2] This inhibitory action highlights the therapeutic potential of this molecular scaffold.

The general mechanism for such activity often involves the compound binding to the active site of a target enzyme, thereby blocking its catalytic function. This interruption of a key biological pathway can lead to a therapeutic effect.

Enzyme_Inhibition Substrate Endogenous Substrate Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Substrate->Enzyme Binds to active site Product Biological Product(s) Enzyme->Product Catalyzes reaction Blocked Pathway Interrupted Enzyme->Blocked Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitively binds to active site

Caption: Conceptual diagram of enzyme inhibition by a pyrazole-based compound.

Experimental Protocols

The following is a representative protocol for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids, adapted for the specific synthesis of the title compound.[2] The key reaction is the cyclization of a 1,3-dicarbonyl compound with hydrazine.

Synthesis of this compound

Starting Material: 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid.

Reagents & Equipment:

  • 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Deionized water

Procedure:

  • Dissolve the starting material, 4-(pyridin-4-yl)-2,4-dioxobutanoic acid, in 20 mL of glacial acetic acid within a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • While stirring the solution, add hydrazine monohydrate (approximately 3 molar equivalents) dropwise. A color change in the solution may be observed.

  • Monitor the progress of the reaction using TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into 50 mL of deionized water.

  • Stir the resulting aqueous mixture overnight to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water and dry under vacuum to yield this compound.

Synthesis_Workflow Start Start: 4-(Pyridin-4-yl)- 2,4-dioxobutanoic acid Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Add Hydrazine Monohydrate (dropwise) Step1->Step2 Step3 Stir & Monitor (via TLC) Step2->Step3 Step4 Pour into Water & Stir Overnight Step3->Step4 Step5 Filter & Wash Precipitate Step4->Step5 End End: 5-Pyridin-4-yl-1H- pyrazole-3-carboxylic acid Step5->End

Caption: General workflow for the synthesis of the title compound.

References

The Discovery and Significance of Pyrazole-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] The synthetic accessibility and versatile nature of the pyrazole ring have allowed for the development of a multitude of potent and selective kinase inhibitors, with several achieving FDA approval and becoming mainstays in clinical practice.[1][3] This technical guide provides an in-depth overview of the discovery, significance, experimental evaluation, and key signaling pathways associated with pyrazole-based kinase inhibitors.

The Pyrazole Scaffold: A Privileged Core for Kinase Inhibition

The five-membered aromatic heterocycle of pyrazole offers a unique combination of features that make it an ideal starting point for kinase inhibitor design. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket.[2] Furthermore, the carbon atoms of the pyrazole ring provide multiple points for substitution, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Data Presentation: Quantitative Analysis of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative pyrazole-based compounds against various kinases and cancer cell lines. This quantitative data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Ki (nM)Reference
RuxolitinibJAK1~3-[4]
RuxolitinibJAK2~3-[4]
RuxolitinibJAK3~430-[4]
Barasertib (AZD1152)Aurora B0.37-[3]
Afuresertib (GSK2110183)Akt1-0.08[3]
Compound 2Akt11.3-[3]
Compound 1Akt161-[3]
Asciminib (ABL-001)Bcr-Abl0.50.5-0.8 (Kd)[3]
Asciminib (ABL-001)Bcr-Abl (T315I)25-[3]
Compound 10Bcr-Abl14.2-[3]
Tozasertib (VX-680)Aurora A--[4]
AT9283Aurora A/B~3-[5]
Compound 6Aurora A160-[3]
Compound 17Chk217.9-[3]
Compound 3fJAK13.4-
Compound 3fJAK22.2-
Compound 3fJAK33.5-

Table 2: Cellular Activity of Selected Pyrazole-Based Kinase Inhibitors

CompoundCell LineCancer TypeIC50/GI50 (µM)Reference
AfuresertibHCT116Colon0.95[3]
Compound 2HCT116Colon0.95[3]
Compound 1HCT116Colon7.76[3]
Compound 1OVCAR-8Ovarian9.76[3]
Compound 6HCT116Colon0.39[3]
Compound 6MCF-7Breast0.46[3]
Compound 7U937Leukemia5.106[3]
Compound 7K562Leukemia5.003[3]
Compound 7A549Lung0.487[3]
Compound 7LoVoColon0.789[3]
Compound 7HT29Colon0.381[3]
Compound 10K562Leukemia0.27[3]
Compound 22HepG2Liver0.247[3]
Compound 22Huh7Liver0.315[3]
Compound 22SNU-475Liver0.924[3]
Compound 22HCT116Colon0.209[3]
Compound 22UO-31Renal0.192[3]
Compound 24HepG2Liver0.05[3]
Compound 24Huh7Liver1.93[3]
Compound 24SNU-475Liver1.68[3]
Compound 24HCT116Colon1.85[3]
Compound 25HepG2Liver0.028[3]
Compound 25Huh7Liver1.83[3]
Compound 25SNU-475Liver1.70[3]
Compound 25HCT116Colon0.035[3]
Compound 25UO-31Renal2.24[3]
Compound 11bHELLeukemia0.35
Compound 11bK562Leukemia0.37

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of pyrazole-based kinase inhibitors. The following sections provide methodologies for key assays.

Synthesis of Pyrazole-Based Kinase Inhibitors

A common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Protocol: Synthesis of a Substituted Pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt, add a base (e.g., triethylamine) to neutralize the acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.[7]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[1][8]

Protocol: ADP-Glo™ Kinase Assay [1][8]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of substrate solution and 5 µL of ATP solution.

    • Initiate the reaction by adding 5 µL of the kinase enzyme solution.

    • Incubate for 1 hour at room temperature.

  • ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that assesses cell metabolic activity as an indicator of cell viability and proliferation.[4][9]

Protocol: MTT Assay [4][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Target Engagement

Western blotting is used to detect changes in the phosphorylation status of target proteins, providing a direct measure of kinase inhibitor engagement in a cellular context.[10][11]

Protocol: Western Blotting [10][11]

  • Cell Lysis: Treat cells with the pyrazole inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the level of protein phosphorylation.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a typical experimental workflow for their evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_Identification Target Identification & Validation HTS High-Throughput Screening Target_Identification->HTS Assay Development Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_Identification->Hit_to_Lead Potent Hits Lead_Optimization Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Optimization Lead Compounds In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy Candidate Drug Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology Phase_I Phase I Safety_Pharmacology->Phase_I IND Filing Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 1. A generalized workflow for kinase inhibitor drug discovery.

CDK_Rb_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) CyclinD_CDK46->pRb CyclinE_CDK2 Cyclin E / CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinE_CDK2->pRb further phosphorylates E2F E2F Rb->E2F sequesters Gene_Transcription G1/S Gene Transcription E2F->Gene_Transcription activates pRb->E2F releases Gene_Transcription->CyclinE_CDK2 expresses Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Figure 2. Inhibition of the CDK/Rb signaling pathway by pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK autophosphorylates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus & binds Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Figure 3. Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.

Conclusion

Pyrazole-based kinase inhibitors represent a significant and expanding class of therapeutic agents. Their desirable physicochemical properties and synthetic tractability have made the pyrazole scaffold a cornerstone of modern medicinal chemistry. The continued exploration of structure-activity relationships, coupled with advanced screening and evaluation methodologies, promises to yield even more potent and selective kinase inhibitors in the future. This technical guide provides a foundational understanding of this important class of molecules, offering researchers and drug development professionals the necessary information to contribute to this exciting field.

References

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of the pivotal role of pyrazole scaffolds in modern drug discovery, delving into their synthesis, diverse pharmacological applications, and the structure-activity relationships that govern their efficacy. The presence of the pyrazole nucleus in numerous FDA-approved drugs, spanning indications from inflammation and cancer to erectile dysfunction, underscores its profound impact on human health.[2][5]

Physicochemical Properties and Synthesis

The pyrazole ring possesses a unique combination of chemical properties that contribute to its success as a pharmacophore. The two nitrogen atoms—one "pyrrole-like" (N1) and one "pyridine-like" (N2)—allow the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules.[3] Furthermore, the aromatic nature of the ring provides metabolic stability, a crucial attribute for any drug candidate.[6]

The synthesis of pyrazole derivatives is well-established, with several versatile methods available to medicinal chemists. The most common approaches include:

  • Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines: This is a classic and widely used method for constructing the pyrazole core.[7][8]

  • Reaction of α,β-unsaturated carbonyl compounds with hydrazines: This method also leads to the formation of the pyrazole ring through a cyclization reaction.[8][9]

  • 1,3-dipolar cycloaddition reactions: This approach involves the reaction of a diazo compound with an alkyne, offering a high degree of regioselectivity.[7][10]

These synthetic strategies allow for the introduction of a wide variety of substituents onto the pyrazole ring, enabling the fine-tuning of a compound's pharmacological properties.

Pharmacological Applications of Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[10][11] This has led to the development of successful drugs in numerous therapeutic areas.

Anti-inflammatory Agents

Perhaps the most well-known application of the pyrazole scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a blockbuster drug that prominently features a pyrazole core.[2][12] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with traditional NSAIDs. Other pyrazole-containing anti-inflammatory agents include Lonazolac and the analgesic Difenamizole.[2][12]

Anticancer Agents

In recent years, the pyrazole scaffold has become a critical component in the design of targeted anticancer therapies, particularly kinase inhibitors.[13][14][15] The pyrazole ring often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[3] A significant number of FDA-approved kinase inhibitors incorporate this scaffold, demonstrating its importance in oncology.

Table 1: Prominent FDA-Approved Pyrazole-Containing Kinase Inhibitors

Drug NameTarget Kinase(s)Approved Indication(s)
Ibrutinib Bruton's tyrosine kinase (BTK)Chronic lymphocytic leukemia, Mantle cell lymphoma
Ruxolitinib Janus kinase (JAK) 1/2Myelofibrosis, Polycythemia vera
Axitinib VEGF receptors 1, 2, 3Advanced renal cell carcinoma
Niraparib Poly (ADP-ribose) polymerase (PARP)Ovarian, fallopian tube, and peritoneal cancer
Baricitinib Janus kinase (JAK) 1/2Rheumatoid arthritis, Alopecia areata
Crizotinib ALK, ROS1, METNon-small cell lung cancer
Encorafenib BRAFMelanoma, Colorectal cancer
Erdafitinib FGFR1, 2, 3, 4Urothelial carcinoma

Source:[1][3][6]

The anticancer activity of pyrazole derivatives is not limited to kinase inhibition. Some compounds have been shown to induce apoptosis, inhibit tubulin polymerization, and interact with DNA.[13][16]

Other Therapeutic Areas

The therapeutic reach of pyrazole-based drugs extends beyond inflammation and cancer. Other notable examples include:

  • Sildenafil (Viagra®): A phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction.[1][12]

  • Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) antagonist previously used as an anti-obesity drug (later withdrawn due to psychiatric side effects).[2]

  • Lenacapavir: An HIV capsid inhibitor used for the treatment of HIV infection.[1]

  • Riociguat: A soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension.[1]

Experimental Protocols: Synthesis and Biological Evaluation

The development of novel pyrazole-based drug candidates relies on robust synthetic and biological evaluation protocols.

General Synthesis of a 1,3,5-Trisubstituted Pyrazole

A representative protocol for the synthesis of a 1,3,5-trisubstituted pyrazole via the cyclocondensation of a chalcone with hydrazine hydrate.

Materials:

  • α,β-unsaturated ketone (chalcone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline intermediate.

  • Filter the solid, wash with water, and dry.

  • The pyrazoline can then be oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., I2/DMSO, H2O2).

  • Purify the final pyrazole product by recrystallization or column chromatography.

This is a generalized procedure and may require optimization for specific substrates.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a pyrazole derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (pyrazole derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The therapeutic effects of pyrazole-containing drugs are often mediated through their modulation of specific signaling pathways. Graphviz diagrams can be used to visualize these complex biological networks and the logical relationships in structure-activity relationship (SAR) studies.

Kinase_Inhibition_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS JAK JAK Receptor_Tyrosine_Kinase->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibition Pyrazole_Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified signaling pathway illustrating the mechanism of action of pyrazole-based kinase inhibitors.

SAR_Logic Start Core Pyrazole Scaffold R1 Modification at R1 (e.g., N-substitution) Start->R1 R3 Modification at R3 Start->R3 R4 Modification at R4 Start->R4 R5 Modification at R5 Start->R5 Potency Increased Potency R1->Potency Selectivity Improved Selectivity R3->Selectivity ADME Favorable ADME Properties R4->ADME R5->Potency

Caption: A logical diagram illustrating a typical structure-activity relationship (SAR) workflow for pyrazole derivatives.

Conclusion and Future Perspectives

The pyrazole scaffold has undeniably solidified its position as a privileged structure in modern drug discovery.[1][17] Its synthetic tractability and ability to engage in key interactions with a multitude of biological targets have led to the development of numerous life-changing medications.[4] The continued exploration of pyrazole chemistry, coupled with advances in computational drug design and a deeper understanding of disease biology, will undoubtedly lead to the discovery of novel pyrazole-based therapeutics with enhanced efficacy and safety profiles.[17] As researchers continue to unlock the full potential of this remarkable heterocycle, the pyrazole scaffold is poised to remain at the forefront of medicinal chemistry innovation for years to come.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid (GNE-7915)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a compound more commonly known in scientific literature as GNE-7915. GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This document details the molecular interactions, cellular effects, and in vivo pharmacology of GNE-7915, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[1] Pathogenic mutations, such as the common G2019S substitution, lead to hyperactivation of the LRRK2 kinase domain.[3] This has positioned LRRK2 as a prime target for the development of disease-modifying therapies for Parkinson's disease. GNE-7915 has emerged as a critical tool for investigating the therapeutic potential of LRRK2 inhibition.[4] This guide elucidates the intricate details of its mechanism of action.

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding site of the LRRK2 kinase domain in its active conformation.[5][6] This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

LRRK2 Signaling Pathway

LRRK2 is a central node in a complex signaling network that modulates intracellular trafficking, cytoskeletal dynamics, and autophagy.[3][7] A primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab10 and Rab12.[8][9] The phosphorylation of these Rab proteins influences their function in vesicular transport. By inhibiting LRRK2, GNE-7915 prevents the phosphorylation of these Rab GTPases, thereby modulating these cellular pathways.[8] Furthermore, LRRK2 activity is linked to the phosphorylation of Ser910 and Ser935 on LRRK2 itself, which is crucial for its interaction with 14-3-3 proteins and its cellular localization.[3][10] Inhibition of LRRK2 by compounds like GNE-7915 leads to the dephosphorylation of these sites.[3]

LRRK2_Signaling_Pathway cluster_inhibition GNE-7915 Intervention cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_autophosphorylation Autoregulation GNE-7915 GNE-7915 LRRK2_active Active LRRK2 GNE-7915->LRRK2_active Inhibits LRRK2_inactive Inactive LRRK2 LRRK2_active->LRRK2_inactive ADP ADP LRRK2_active->ADP ATP -> ADP Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2_active->Rab_GTPases Phosphorylates pS935_LRRK2 pS935-LRRK2 LRRK2_active->pS935_LRRK2 Autophosphorylates ATP ATP pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking 14-3-3 14-3-3 Protein pS935_LRRK2->14-3-3 Binds

Caption: LRRK2 Signaling Pathway and GNE-7915 Inhibition.

Quantitative Data

The potency and selectivity of GNE-7915 have been extensively characterized through various in vitro and in vivo studies.

ParameterValueAssay TypeSpeciesReference
Ki 1 nMCell-free kinase assayHuman[11][12]
IC50 9 nMCell-free kinase assayHuman[11][12]
Cellular IC50 18 nMCellular pLRRK2 assayNot Specified[13]
Kinase Selectivity >50% inhibition of only 1 kinase (TTK) out of 187 at 100 nMKinase panel screeningNot Specified[14]
5-HT2B Antagonism Moderately potentIn vitro functional assaysNot Specified[5][12]
SpeciesDosing RegimenKey Pharmacokinetic/Pharmacodynamic FindingsReference
Mouse 100 mg/kg, subcutaneous, twice weekly for 18 weeksReduced striatal α-synuclein oligomers and cortical pSer129-α-synuclein levels.[13][8][13]
Rat Not SpecifiedExcellent in vivo PK profiles with long half-lives and good oral exposure.[5]
Non-human primate 30 mg/kg, twice dailyCaused vacuolated type II pneumocytes.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to GNE-7915.

LRRK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the LRRK2 kinase domain.

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

    • Serially dilute the test compound (GNE-7915) in DMSO, followed by a dilution in the 1X kinase buffer.

    • Prepare a solution of LRRK2 enzyme and a europium-labeled anti-tag antibody in 1X kinase buffer.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted test compound to the assay wells.

    • Add 5 µL of the LRRK2/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This method quantifies the levels of phosphorylated LRRK2 (e.g., pS935) and its substrates (e.g., pT73-Rab10) in cell lysates.

  • Cell Culture and Treatment:

    • Culture cells (e.g., SH-SY5Y or macrophages) in appropriate media.[12][16]

    • Treat the cells with varying concentrations of GNE-7915 or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Lysate Preparation:

    • Wash the cells with PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[16]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by heating with a loading buffer containing a reducing agent.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphoprotein levels to the total protein levels and the loading control.

In Vivo Pharmacodynamic Assessment

This protocol describes the evaluation of GNE-7915's effect on LRRK2 activity in animal models.

  • Animal Dosing:

    • Administer GNE-7915 to mice or other suitable animal models via the desired route (e.g., subcutaneous injection or oral gavage) at various doses.[5][17]

  • Tissue Collection and Processing:

    • At specified time points after dosing, euthanize the animals and collect tissues of interest (e.g., brain, lung, kidney).[17]

    • Prepare tissue lysates as described in the cellular assay protocol.

  • Analysis:

    • Analyze the tissue lysates by Western blot to determine the levels of pLRRK2 and pRab10.[17]

    • Quantify the reduction in phosphorylation as a measure of in vivo target engagement.

Experimental and Logical Workflows

The investigation of GNE-7915's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50, Ki determination) Cellular_Assay Cellular Phosphorylation Assay (pLRRK2, pRab10) Biochemical_Assay->Cellular_Assay Potency Confirmation Selectivity_Profiling Kinase Selectivity Profiling (KinomeScan) Cellular_Assay->Selectivity_Profiling Specificity Assessment PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Profiling->PK_Studies Candidate Selection PD_Studies Pharmacodynamic Studies (Target Engagement in tissue) PK_Studies->PD_Studies Dose Selection Efficacy_Models Efficacy in Disease Models (e.g., α-synuclein pathology) PD_Studies->Efficacy_Models Demonstrate In Vivo Effect Toxicity_Studies Toxicity Studies Efficacy_Models->Toxicity_Studies Safety Assessment

Caption: General Experimental Workflow for GNE-7915 Characterization.

The logical relationship of GNE-7915's mechanism of action can be summarized as follows:

Logical_Relationship GNE-7915 GNE-7915 LRRK2_Kinase_Domain LRRK2 Kinase Domain (ATP-binding site) GNE-7915->LRRK2_Kinase_Domain Binds to Inhibition_of_Phosphorylation Inhibition of LRRK2 Kinase Activity LRRK2_Kinase_Domain->Inhibition_of_Phosphorylation Dephosphorylation Dephosphorylation of LRRK2 & Rab Substrates Inhibition_of_Phosphorylation->Dephosphorylation Cellular_Response Modulation of Cellular Pathways (e.g., Vesicular Trafficking) Dephosphorylation->Cellular_Response Therapeutic_Potential Therapeutic Potential for Parkinson's Disease Cellular_Response->Therapeutic_Potential

Caption: Logical Flow of GNE-7915's Mechanism of Action.

Conclusion

This compound (GNE-7915) is a well-characterized inhibitor of LRRK2 kinase activity. Its high potency, selectivity, and ability to penetrate the central nervous system make it an invaluable research tool for dissecting the role of LRRK2 in both normal physiology and the pathophysiology of Parkinson's disease. The detailed experimental protocols and established quantitative data provide a solid foundation for further investigation into the therapeutic applications of LRRK2 inhibition. While on-target effects in peripheral tissues, such as the lungs in non-human primates, have been observed, ongoing research continues to explore the therapeutic window and long-term safety of LRRK2 inhibitors.[15][18] The continued study of compounds like GNE-7915 is essential for advancing the development of novel treatments for neurodegenerative diseases.

References

The Therapeutic Potential of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-pyridin-4-yl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for the development of novel therapeutic agents in oncology.[1] While the core molecule itself is primarily a synthetic intermediate, its derivatives, particularly carboxamides, have demonstrated significant potential as potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth analysis of the therapeutic applications of these derivatives, focusing on their roles as c-Met and Nur77 modulators, as well as their interactions with DNA. Quantitative data from preclinical studies are summarized, detailed experimental methodologies are provided, and key signaling pathways and workflows are visualized to support further research and drug development efforts in this promising area.

Introduction

The pyridine and pyrazole heterocyclic rings are prominent pharmacophores in a multitude of clinically approved drugs. Their combination in the this compound backbone offers a unique three-dimensional arrangement that allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets.[1] Research has increasingly pointed towards the utility of this scaffold in developing inhibitors for protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] This guide will explore the preclinical evidence supporting the development of derivatives of this compound as next-generation cancer therapeutics.

Key Oncogenic Targets and Mechanisms of Action

Derivatives of this compound have been investigated against several high-value oncology targets. The most prominent among these are the c-Met receptor tyrosine kinase and the orphan nuclear receptor Nur77. Additionally, some derivatives have been shown to interact directly with DNA.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][3] Aberrant activation of the HGF/c-Met pathway is implicated in the progression and metastasis of numerous cancers.[4][5] Several pyrazole derivatives have been developed as potent c-Met inhibitors.

A notable example is AMG 458, a potent, selective, and orally bioavailable c-Met inhibitor with a pyrazolone core.[6] While not a direct derivative of the topic compound, its structure shares key pharmacophoric features. Pyrazolopyridine-based compounds have also shown significant c-Met inhibitory activity.[7]

Signaling Pathway:

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Dimerization & Autophosphorylation RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates STAT3 STAT3 P->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression Inhibitor Pyrazole Derivative Inhibitor->P Inhibits Phosphorylation

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.
Modulation of Nur77 Activity

Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a dual role in cancer, promoting either cell survival or apoptosis depending on its subcellular localization.[8] Its translocation from the nucleus to the mitochondria can trigger apoptosis, making it an attractive therapeutic target.[6] A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been synthesized and shown to induce Nur77-dependent apoptosis in cancer cells.[9][10][11]

Signaling Pathway:

Nur77_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Nur77_N Nur77 Gene_Expression Pro-survival Gene Expression Nur77_N->Gene_Expression Nur77_C Nur77 Nur77_N->Nur77_C Bcl2 Bcl-2 Nur77_C->Bcl2 Binds and converts to pro-apoptotic Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Inhibitor Pyrazole Derivative Inhibitor->Nur77_N Induces translocation

Figure 2: Nur77-Mediated Apoptosis and Modulation by Pyrazole Derivatives.
DNA Interaction

Certain 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of supercoiled plasmid DNA.[3][12] This mechanism of action is distinct from kinase inhibition and represents another avenue for the anticancer activity of this class of compounds.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo activities of representative derivatives of this compound.

Table 1: In Vitro c-Met Kinase and Cellular Inhibition

Compound ClassSpecific DerivativeTargetAssay TypeIC50 / KiCell Line(s)Reference(s)
PyrazoloneAMG 458c-MetKinase AssayKi = 1.2 nM-[13]
AMG 458c-MetCell-based PhosphorylationIC50 = 60 nMPC3[14]
AMG 458c-MetCell-based PhosphorylationIC50 = 120 nMCT26[14]
AMG 458c-MetCell-based PhosphorylationIC50 = 690 nMHUVEC[14]
PyrazolopyridineCompound 5ac-MetKinase AssayIC50 = 4.27 nM-[7]
Compound 5bc-MetKinase AssayIC50 = 7.95 nM-[7]
Compound 5a-Cell ProliferationIC50 = 3.42 µMHepG-2[15]
Compound 5b-Cell ProliferationIC50 = 3.56 µMHepG-2[15]

Table 2: In Vitro Cytotoxicity of Nur77-Targeting Derivatives

Compound ClassSpecific DerivativeCell LineIC50Reference(s)
Indole-2-carboxamide12bHepG20.51 µM[16]
12bHCCLM32.07 µM[16]

Table 3: In Vivo Antitumor Efficacy

CompoundXenograft ModelDosingOutcomeReference(s)
AMG 458U-87 MG (glioblastoma)30-100 mg/kg, oral, q.d.Significant tumor growth inhibition[13]
AMG 458NIH3T3/TPR-Met30-100 mg/kg, oral, q.d.Significant tumor growth inhibition[13]
12A (Indole-2-carbohydrazide)MDA-MB-231 (breast cancer)Not specifiedSignificant tumor growth inhibition[9]

Experimental Protocols

General Synthesis of Pyrazole Carboxamide Derivatives

A generalized synthetic route starting from this compound is depicted below. Specific reaction conditions and purification methods vary depending on the desired final product.

Synthesis_Workflow Start 5-Pyridin-4-yl-1H- pyrazole-3-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl2, HATU) Start->Activation Coupling Amide Coupling with desired amine Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Final_Product Final Pyrazole Carboxamide Derivative Purification->Final_Product

Figure 3: General Synthetic Workflow for Pyrazole Carboxamide Derivatives.

Detailed Protocol for Amide Coupling (Example): To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. Subsequently, the desired amine (1.1 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired carboxamide derivative.

In Vitro Kinase Inhibition Assay (Example: c-Met)

The inhibitory activity of the synthesized compounds against c-Met kinase can be determined using a variety of commercially available assay kits, typically based on TR-FRET, luminescence, or radioactivity.

General Protocol:

  • A solution of the test compound is prepared in DMSO and serially diluted.

  • The c-Met enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP are combined in a kinase reaction buffer.

  • The test compound dilutions are added to the enzyme/substrate mixture.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds (typically in a DMSO vehicle, with a final DMSO concentration kept below 0.5%) for a specified duration (e.g., 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

In Vivo Xenograft Studies

The antitumor efficacy of lead compounds is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Protocol:

  • Human cancer cells (e.g., U-87 MG or GTL-16) are subcutaneously injected into the flank of immunodeficient mice.

  • When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • The test compound is administered to the treatment groups at various doses and schedules (e.g., once or twice daily oral gavage).

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed.

  • The antitumor efficacy is expressed as the percentage of tumor growth inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. The versatility of this scaffold allows for the generation of potent and selective inhibitors of key oncogenic targets such as c-Met and modulators of apoptosis-regulating proteins like Nur77. The preclinical data summarized in this guide highlight the significant potential of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships for different targets will be crucial for designing next-generation inhibitors with improved potency and selectivity. Additionally, investigating the potential for combination therapies with existing anticancer agents could unlock synergistic effects and overcome drug resistance. The continued development of compounds based on the this compound scaffold holds great promise for advancing the field of oncology.

References

The Pharmacophore of Pyrazole Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous clinically successful drugs.[3][4][5] This technical guide provides an in-depth exploration of the pyrazole pharmacophore, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing experimental protocols for synthesis and evaluation, and visualizing relevant signaling pathways. The metabolic stability of pyrazole derivatives is a significant factor in their increased use in recently approved drugs.[1]

The Pyrazole Core: A Versatile Pharmacophore

The pyrazole nucleus serves as a cornerstone for a multitude of approved drugs targeting a diverse range of diseases.[1][3] Its unique electronic and steric properties allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking. This adaptability has been exploited to design potent and selective inhibitors for enzymes such as kinases, cyclooxygenases (COX), and phosphodiesterases, as well as antagonists for various receptors.[6][7][8]

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][9][10][11]

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeTarget(s)Cancer Cell LineIC50 (µM)Reference
Pyrazole-Thiadiazole Hybrid (6g)EGFRA5490.024[4][9]
Pyrazolo[1,5-a]pyrimidine (34d)-HeLa10.41[12]
Pyrazolo[1,5-a]pyrimidine (34d)-DU-14510.77[12]
Ferrocene-Pyrazole Hybrid (47c)-HCT-1163.12[12]
Pyrazolo[4,3-d]pyrimidin-7(6H)-one (43m)mTORA54914[12]
Pyrazole-condensed heterocyclic (2e)EGFR, ALK, VEGFR, TNKS-Potent Inhibition[6]
Pyrazole-condensed heterocyclic (3d)EGFR, ALK, VEGFR, TNKS-Potent Inhibition[6]
Pyrazole-condensed heterocyclic (2d)EGFR, ALK, VEGFR, TNKS-Potent Inhibition[6]
Pyrazole Derivative (4)CDK2-3.82[10][13]
Pyrazole Derivative (7a)CDK2-2.01[10]
Pyrazole Derivative (7d)CDK2-1.47[10]
Pyrazole Derivative (9)CDK2-0.96[10]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5)CDK2MCF-78.03[11]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5)CDK2HepG213.14[11]
N-Manniche base (6b)VEGFR2/CDK-2HepG22.52[14]
N-Manniche base (5a)VEGFR2/CDK-2HepG23.46[14]
N-Manniche base (4a)VEGFR2/CDK-2HepG24.4[14]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][15] Celecoxib, a well-known selective COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeTarget(s)IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative (2a)COX-219.87-[15]
Pyrazole Derivative (3b)COX-239.4322.21[15]
Pyrazole Derivative (4a)COX-261.2414.35[15]
Pyrazole Derivative (5b)COX-238.7317.47[15]
Pyrazole Derivative (5e)COX-239.1413.10[15]
Benzenesulfonamide Pyrazole (189a)COX-239.4322.21[8]
Benzenesulfonamide Pyrazole (189c)COX-238.7317.47[8]
Benzenesulfonamide Pyrazole (189d)COX-239.1413.10[8]
Diaryl Pyrazole (190a)COX-217-[8]

Key Signaling Pathways

Pyrazole derivatives exert their therapeutic effects by modulating specific signaling pathways critical for disease progression.

EGFR/VEGFR-2 Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that regulate cancer cell proliferation, survival, and angiogenesis.[1] Dual inhibition of these receptors is a promising strategy in cancer therapy.[1]

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitor EGFR EGFR PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PLCg VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Survival Survival PLCg->Survival AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Pyrazole->VEGFR2

EGFR/VEGFR-2 Signaling Pathway Inhibition by Pyrazole Compounds.
CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression.[2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[2]

CDK_Cell_Cycle cluster_phases Cell Cycle Phases cluster_cdks Key Regulators cluster_inhibitor G1 G1 Phase S S Phase G1->S G1/S Transition G1->S G2 G2 Phase S->G2 S->G2 M M Phase G2->M G2/M Transition G2->M CDK4_6 CDK4/6-Cyclin D CDK4_6->G1 CDK2_E CDK2-Cyclin E CDK2_E->G1 CDK2_A CDK2-Cyclin A CDK2_A->S CDK1_B CDK1-Cyclin B CDK1_B->G2 Pyrazole Pyrazole Inhibitor Pyrazole->CDK2_E Pyrazole->CDK2_A

Inhibition of CDK2 by Pyrazole Derivatives Leading to Cell Cycle Arrest.

Experimental Protocols

General Procedure for Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[16][17]

Workflow for a Typical Pyrazole Synthesis

Pyrazole_Synthesis_Workflow Start Start: Reactants Reactants 1,3-Dicarbonyl + Hydrazine Derivative Start->Reactants Solvent Solvent (e.g., Ethanol, Acetic Acid) Reactants->Solvent Reaction Reaction: Reflux or Microwave Irradiation Solvent->Reaction Workup Work-up: Cooling, Filtration, Washing Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization: NMR, IR, Mass Spec Purification->Characterization End End: Pure Pyrazole Derivative Characterization->End

A generalized workflow for the synthesis of pyrazole compounds.

Detailed Protocol for Pyrazole Hydrazone Synthesis [18]

  • Dissolve the appropriate pyrazole ketone derivative (0.01 mol) and phenyl hydrazine (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture until the reaction is complete, monitoring its progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).

  • After completion, concentrate the reaction mixture.

  • Filter the crude product, wash it with cold ethanol, and dry it under a vacuum.

  • Purify the obtained solid by recrystallization from ethanol to yield the desired pyrazole hydrazone derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[19]

This assay quantifies the amount of ATP remaining after a kinase reaction, where the light output from a luciferase/luciferin reaction is inversely proportional to the kinase activity.

Protocol Steps:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO, typically starting from 10 mM. Further dilute in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase-substrate mix in the assay buffer.

    • Add 0.5 µL of the diluted inhibitor compound (or DMSO for control).

    • Incubate for 15 minutes at room temperature to allow inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution.

    • Incubate for 1-2 hours at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anticancer Screening (MTT Assay)[11][20]

The MTT assay is a colorimetric method used to assess cell viability.

Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 values.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of pyrazole-based compounds. Future research will undoubtedly uncover novel pyrazole derivatives with enhanced efficacy and safety profiles for a variety of diseases.

References

Methodological & Application

Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step procedure commencing with a Claisen condensation to form a key diketoester intermediate, followed by a cyclization reaction with hydrazine hydrate and subsequent saponification.

Experimental Protocols

This synthesis is divided into two main stages: the preparation of the intermediate, ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, and its subsequent conversion to the final product, this compound.

Part 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

This initial step involves a Claisen condensation reaction between 4-acetylpyridine and diethyl oxalate, facilitated by a strong base such as sodium ethoxide.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
4-AcetylpyridineC₇H₇NO121.1412.11 g0.10
Diethyl oxalateC₆H₁₀O₄146.1416.08 g0.11
Sodium ethoxideC₂H₅NaO68.057.49 g0.11
Anhydrous EthanolC₂H₅OH46.07200 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Hydrochloric acidHCl36.46As needed (1M aq.)-

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal (2.53 g, 0.11 mol) to anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. The mixture is stirred until all the sodium has reacted.

  • To the freshly prepared sodium ethoxide solution, a solution of 4-acetylpyridine (12.11 g, 0.10 mol) in anhydrous ethanol (50 mL) is added dropwise at room temperature with continuous stirring.

  • Following the addition of 4-acetylpyridine, diethyl oxalate (16.08 g, 0.11 mol) dissolved in anhydrous ethanol (50 mL) is added dropwise to the reaction mixture.

  • The resulting mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in cold water and acidified to pH 3-4 with 1M hydrochloric acid, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to yield ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Part 2: Synthesis of this compound

The intermediate diketoester is then cyclized using hydrazine hydrate to form the pyrazole ring. The resulting ethyl ester is subsequently hydrolyzed to the target carboxylic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoateC₁₁H₁₁NO₄221.2122.12 g0.10
Hydrazine hydrateH₆N₂O50.065.51 g0.11
Glacial Acetic AcidCH₃COOH60.0510 mL-
EthanolC₂H₅OH46.07150 mL-
Sodium hydroxideNaOH40.008.00 g0.20
Hydrochloric acidHCl36.46As needed (2M aq.)-

Procedure:

  • In a round-bottom flask, ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (22.12 g, 0.10 mol) is suspended in ethanol (150 mL).

  • To this suspension, glacial acetic acid (10 mL) is added, followed by the dropwise addition of hydrazine hydrate (5.51 g, 0.11 mol) with stirring.

  • The reaction mixture is heated to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure to yield crude ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate.

  • The crude ester is then dissolved in a solution of sodium hydroxide (8.00 g, 0.20 mol) in water (100 mL) and ethanol (50 mL).

  • The mixture is heated to reflux for 4-6 hours to facilitate the hydrolysis of the ester.

  • After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to pH 4-5 with 2M hydrochloric acid.

  • The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical Appearance
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoateC₁₁H₁₁NO₄221.2170-80Yellowish solid
This compoundC₉H₇N₃O₂189.1780-90 (from ester)Off-white to pale yellow solid

Visualizations

Synthesis_Workflow SM1 4-Acetylpyridine INT1 Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate SM1->INT1 Claisen Condensation (NaOEt, EtOH, Reflux) SM2 Diethyl oxalate SM2->INT1 Claisen Condensation (NaOEt, EtOH, Reflux) INT2 Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate INT1->INT2 Cyclization (AcOH, EtOH, Reflux) R1 Hydrazine hydrate R1->INT2 Cyclization (AcOH, EtOH, Reflux) FP This compound INT2->FP Hydrolysis (NaOH, H₂O/EtOH, Reflux then H⁺)

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Analogy cluster_step1 Step 1: Diketoester Formation cluster_step2 Step 2: Pyrazole Ring Formation & Hydrolysis A 4-Acetylpyridine C Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate A->C B Diethyl oxalate B->C E Ethyl 5-(pyridin-4-yl)-1H- pyrazole-3-carboxylate C->E D Hydrazine Hydrate D->E F This compound E->F Saponification

Caption: Reaction cascade for the synthesis of the target compound.

Synthetic Routes for Pyrazole-3-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The pyrazole core serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for several key synthetic routes to access these valuable compounds, aimed at researchers and professionals in the field of drug discovery and development.

Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis is a classic and widely utilized method for the preparation of pyrazoles, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3] A significant consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[1]

Experimental Protocol: Synthesis of a Pyrazolone from a β-Ketoester

This protocol describes the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (1.0 equivalent)

  • Hydrazine hydrate (2.0 equivalents)

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Diethyl ether

  • Ethanol

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the β-ketoester), add water (10 mL) to the hot reaction mixture with vigorous stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes to facilitate the precipitation of the product. For some products, cooling in an ice bath and adding a small amount of diethyl ether with vigorous stirring may be necessary to induce crystallization.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from ethanol.[3]

Quantitative Data for Knorr Synthesis Variants
1,3-Dicarbonyl PrecursorHydrazine DerivativeCatalyst/SolventTime (h)Temperature (°C)Yield (%)Reference
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol1100~79[4]
1,3-DiketonesHydrazineIn situ from ketones & acid chlorides--Good[5]
4,4,4-Trifluoro-1-arylbutan-1,3-dionesArylhydrazineN,N-dimethylacetamide / Acidic medium-Ambient74-77[2]

Synthesis from Heterocyclic Precursors: Furan-2,3-diones

An alternative route to highly substituted pyrazole-3-carboxylic acids involves the reaction of furan-2,3-diones with hydrazine derivatives. This method provides access to complex pyrazole structures that may be challenging to obtain through other methods.[2][6]

Experimental Protocol: Synthesis of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

This protocol details the synthesis of a pyrazole-3-carboxylic acid from a furan-2,3-dione and a hydrazone.

Materials:

  • 4-Benzoyl-5-phenylfuran-2,3-dione (1.0 equivalent)

  • N-Benzylidene-N′-(4-nitrophenyl)hydrazine (1.0 equivalent)

  • Benzene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzoyl-5-phenylfuran-2,3-dione (e.g., 1 mmol) and N-benzylidene-N′-(4-nitrophenyl)hydrazine (e.g., 1 mmol) in benzene.

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: After cooling to room temperature, the solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired pyrazole-3-carboxylic acid.

Quantitative Data for Synthesis from Furan-2,3-diones
Furan-2,3-dione DerivativeHydrazine DerivativeSolventTime (h)Temperature (°C)Yield (%)Reference
4-Benzoyl-5-phenylfuran-2,3-dioneN-Benzylidene-N′-(4-nitrophenyl)hydrazineBenzeneRefluxReflux45[2]
Furan-2,3-dionesArylhydrazinesBenzeneRefluxReflux45-65[2]
4-Benzoyl-5-phenyl-2,3-furandione(4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone----[6]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazole-3-carboxylic acid derivatives in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.[1]

Experimental Protocol: Three-Component Synthesis of 1,3-Substituted Pyrazoles

This protocol outlines a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles.

Materials:

  • Enaminone (1.0 equivalent)

  • Hydrazine (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Copper catalyst (e.g., CuI)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMSO)

Procedure:

  • Reaction Setup: To a reaction vessel, add the enaminone, aryl halide, copper catalyst, and base.

  • Solvent and Reagent Addition: Add the solvent (e.g., DMSO) followed by the hydrazine.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 100-120 °C) for the required time (typically several hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Multicomponent Syntheses
Reactant 1Reactant 2Reactant 3Catalyst/SolventTime (h)Temperature (°C)Yield (%)Reference
Aldehydβ-KetoesterHydrazineLewis Acid--High[1]
MalononitrileAldehydeHydrazine---Good[1]
EnaminoneHydrazineAryl HalideCopper--Good[1]

Signaling Pathway and Workflow Diagrams

The biological activity of pyrazole-3-carboxylic acid derivatives is often attributed to their ability to interact with specific signaling pathways. The following diagrams illustrate some of these interactions and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) reaction Chemical Synthesis (e.g., Knorr Synthesis) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) characterization->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

General workflow for synthesis and evaluation.

cox2_pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 Metabolized by prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation & Pain prostaglandins->inflammation Mediates celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox2 Inhibits

Celecoxib's inhibition of the COX-2 pathway.

vegfr2_pathway vegf VEGF vegfr2 VEGFR-2 Receptor vegf->vegfr2 Binds to dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->signaling Activates angiogenesis Angiogenesis, Cell Proliferation signaling->angiogenesis Promotes inhibitor Pyrazole-3-Carboxylic Acid Derivative inhibitor->vegfr2 Inhibits

Inhibition of VEGFR-2 signaling by pyrazole derivatives.

denv_protease_pathway denv_polyprotein DENV Polyprotein ns2b_ns3 NS2B-NS3 Protease denv_polyprotein->ns2b_ns3 Substrate for cleavage Polyprotein Cleavage ns2b_ns3->cleavage Catalyzes viral_proteins Mature Viral Proteins cleavage->viral_proteins replication Viral Replication viral_proteins->replication Enables inhibitor Pyrazole-3-Carboxylic Acid Derivative inhibitor->ns2b_ns3 Inhibits

Inhibition of DENV NS2B-NS3 protease.

References

Application Notes and Protocols for 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid as a JNK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid as a potential inhibitor of c-Jun N-terminal kinases (JNKs). This document includes an overview of the JNK signaling pathway, quantitative data for a closely related analog, and detailed protocols for in vitro and cellular assays to evaluate the inhibitory activity of this compound.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway plays a crucial role in regulating various cellular processes such as apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.

This compound: A Potential JNK Inhibitor

Quantitative Data for a Structurally Similar Analog

The following table summarizes the in vitro inhibitory activity of the analog 4-(1H-pyrazol-5-yl)pyridine. This data provides a strong rationale for investigating this compound as a JNK inhibitor.

CompoundTargetIC50 (nM)SelectivityReference
4-(1H-pyrazol-5-yl)pyridineJNK3160No detectable activity against p38[1]

JNK Signaling Pathway and Inhibition

The JNK signaling cascade is a multi-tiered pathway initiated by various stress signals. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in various cellular responses. This compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK and preventing the phosphorylation of its substrates.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun p_cJun Phospho-c-Jun cJun->p_cJun Phosphorylation Gene Gene Expression (Apoptosis, Inflammation) p_cJun->Gene Inhibitor This compound Inhibitor->JNK Inhibition

JNK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound as a JNK inhibitor.

Experimental Workflow

A typical workflow for characterizing a novel JNK inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular efficacy.

Experimental_Workflow Start Start: Compound Synthesis and Purification (this compound) Biochemical In Vitro Biochemical Kinase Assay Start->Biochemical IC50 Determine IC50 values (JNK1, JNK2, JNK3) Biochemical->IC50 Cellular Cell-Based Assays IC50->Cellular Western Western Blot for p-c-Jun Cellular->Western Viability Cell Viability/Toxicity Assay Cellular->Viability InVivo In Vivo Animal Models (Optional) Western->InVivo Viability->InVivo PK Pharmacokinetic Studies InVivo->PK Efficacy Efficacy in Disease Models InVivo->Efficacy End End: Lead Compound Characterization PK->End Efficacy->End

References

Application Notes and Protocols for 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid in anti-inflammatory research. The information is based on the known activities of structurally related pyrazole derivatives. While specific data for this compound is limited in publicly available literature, the provided protocols and expected biological activities offer a strong starting point for investigation.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory properties.[1][2][3] The pyrazole scaffold is a key feature of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[1][2] The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory mediators like prostaglandins and cytokines.[1][2] this compound, as a member of this class, is a promising candidate for investigation as a novel anti-inflammatory agent.

Postulated Mechanism of Action

Based on the known mechanisms of similar pyrazole-based anti-inflammatory compounds, this compound is hypothesized to exert its effects through the inhibition of key inflammatory pathways. The primary target is likely the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a central role in the synthesis of prostaglandins during inflammation.[1][2] By inhibiting COX-2, the compound would reduce the production of prostaglandins, thereby alleviating pain and inflammation.

Furthermore, pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4] This suggests a potential interaction with upstream signaling pathways, such as the NF-κB pathway, which is a critical regulator of inflammatory gene expression.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway NF_kB NF-κB NF_kB_Pathway->NF_kB Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Compound 5-Pyridin-4-yl-1H-pyrazole- 3-carboxylic acid Compound->NF_kB_Pathway Postulated Compound->COX2 Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Inflammatory_Genes->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines

Caption: Postulated anti-inflammatory signaling pathway.

Quantitative Data of Structurally Related Pyrazole Derivatives

Compound ClassAssayTargetIC50 / % InhibitionReference CompoundReference IC50 / % Inhibition
Pyrazole-pyridazine hybridsIn vitro COX-2 InhibitionCOX-2IC50: 1.15 µMCelecoxibIC50: 2.16 µM
Pyrazole-pyridazine hybridsIn vitro COX-1 InhibitionCOX-1IC50: >100 µMCelecoxibIC50: 5.42 µM
Pyrazolylthiazole carboxylatesIn vivo Carrageenan-induced paw edemaInflammation93.06% inhibitionIndomethacin91.32% inhibition
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesIn vivo Carrageenan-induced paw edemaInflammationPotent activityIndomethacin-
Pyrazole-NO hybridsIn vivo Carrageenan-induced paw edemaInflammationSignificant activityIndomethacin-

Note: The data presented is for structurally related but distinct molecules. Experimental results for this compound may vary.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the activity of COX enzymes.

  • Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a substrate to a colored product. Inhibition of this reaction by the test compound is measured spectrophotometrically.

  • Materials:

    • COX-1 and COX-2 enzymes (human or ovine)

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

    • Test compound (this compound)

    • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • Tris-HCl buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound or reference inhibitor to the wells.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition).

2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.

  • Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a potent inflammatory agent, which induces the production and release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured by ELISA.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compound

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • Determine the effect of the compound on cytokine production compared to the LPS-stimulated control.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.[5][6]

  • Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% w/v in saline)

    • Test compound

    • Reference drug (e.g., Indomethacin)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Pletysmometer or digital calipers

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of each animal using a plethysmometer or calipers.

    • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema in Rodents COX_Assay->Paw_Edema Cytokine_Assay LPS-induced Cytokine (TNF-α, IL-6) Assay in Macrophages Cytokine_Assay->Paw_Edema Data_Analysis Data Analysis & Interpretation Paw_Edema->Data_Analysis Start Compound Synthesis & Characterization Start->COX_Assay Start->Cytokine_Assay Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: General experimental workflow for anti-inflammatory evaluation.

Conclusion

This compound represents a promising scaffold for the development of new anti-inflammatory agents. The protocols and background information provided in these application notes offer a solid foundation for researchers to initiate investigations into its biological activity. Based on the extensive literature on related pyrazole derivatives, it is anticipated that this compound will exhibit inhibitory effects on key inflammatory mediators and pathways. Further experimental validation is crucial to elucidate its precise mechanism of action and therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Chalcone Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamide chalcone hybrids are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. These hybrid molecules strategically combine the structural features of three important pharmacophores: the pyrazole ring, the carboxamide linker, and the chalcone backbone. Pyrazoles are known for a wide range of bioactivities including anti-inflammatory, analgesic, and anticancer properties.[1][2] Chalcones, α,β-unsaturated ketones, also exhibit a broad spectrum of activities such as antimicrobial, anti-inflammatory, and antitumor effects.[3][4] The amide linkage provides structural rigidity and potential hydrogen bonding interactions, often enhancing the biological activity of the parent molecules. This document provides detailed methodologies for the synthesis of these promising hybrid compounds.

Synthetic Strategies

The synthesis of pyrazole carboxamide chalcone hybrids typically involves a multi-step approach. The two primary strategies involve either the formation of the chalcone moiety first, followed by the introduction of the pyrazole carboxamide, or the synthesis of a pyrazole carboxamide precursor which is then condensed to form the chalcone. A common and versatile method is the Claisen-Schmidt condensation for the formation of the chalcone scaffold.[1][5]

A generalized synthetic approach can be visualized as a convergent synthesis where a pyrazole carboxylic acid is coupled with an amino-functionalized acetophenone, followed by a Claisen-Schmidt condensation with an appropriate aldehyde.

G cluster_0 Synthesis of Pyrazole Carboxamide Intermediate cluster_1 Chalcone Formation Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Coupling Reaction Coupling Reaction Pyrazole Carboxylic Acid->Coupling Reaction Amino Acetophenone Amino Acetophenone Amino Acetophenone->Coupling Reaction N-(4-acetylphenyl)pyrazole-carboxamide N-(4-acetylphenyl)pyrazole-carboxamide Coupling Reaction->N-(4-acetylphenyl)pyrazole-carboxamide EDC.HCl, HOBt, DMAP Claisen-Schmidt Condensation Claisen-Schmidt Condensation N-(4-acetylphenyl)pyrazole-carboxamide->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Pyrazole Carboxamide Chalcone Hybrid Pyrazole Carboxamide Chalcone Hybrid Claisen-Schmidt Condensation->Pyrazole Carboxamide Chalcone Hybrid Base (e.g., NaOH, KOH)

Fig. 1: General synthetic workflow for pyrazole carboxamide chalcone hybrids.

Experimental Protocols

Protocol 1: Synthesis of N-(4-acetylphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

This protocol details the synthesis of a key intermediate where the pyrazole carboxamide moiety is attached to an acetophenone.

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

  • 1-(4-aminophenyl)ethan-1-one

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

Procedure: [6]

  • To a stirred solution of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (5 g, 0.018 mol) in DMF (10 mL), add DMAP (2.54 g, 0.020 mol) at room temperature.

  • Subsequently, add EDC.HCl (5.3 g, 0.028 mol) and HOBt (2.89 g, 0.0189 mol) to the reaction mixture.

  • Stir the mixture for 15-20 minutes.

  • Add 1-(4-aminophenyl)ethan-1-one to the reaction mixture and continue stirring at room temperature for 10-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-acetylphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide.

Protocol 2: Synthesis of Pyrazole Carboxamide Chalcone Hybrids via Claisen-Schmidt Condensation

This protocol describes the final step of condensing the pyrazole carboxamide intermediate with various aromatic aldehydes to yield the target hybrid molecules.

Materials:

  • N-(4-acetylphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide (from Protocol 1)

  • Substituted aromatic aldehydes

  • Ethanol or Methanol

  • Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (e.g., 20%)

Procedure: [1][7]

  • Dissolve an equimolar mixture of N-(4-acetylphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • To this mixture, slowly add an aqueous solution of KOH (20%, 10 mL).

  • Stir the reaction mixture at room temperature for 24 hours.[7]

  • Monitor the completion of the reaction by TLC.

  • Pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., acetic acid or HCl).

  • The resulting precipitate is the crude pyrazole carboxamide chalcone hybrid.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Alternative Green Synthesis Approach: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages, including shorter reaction times, higher yields, and enhanced product purity.[8][9]

G Pyrazole Ketone Pyrazole Ketone Microwave Irradiation Microwave Irradiation Pyrazole Ketone->Microwave Irradiation Conventional Method Conventional Method Pyrazole Ketone->Conventional Method Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Microwave Irradiation Substituted Aldehyde->Conventional Method Pyrazole-Chalcone Hybrid Pyrazole-Chalcone Hybrid Microwave Irradiation->Pyrazole-Chalcone Hybrid Minutes, High Yield (80-85%) Longer Reaction Time Longer Reaction Time Conventional Method->Longer Reaction Time >24 hours Longer Reaction Time->Pyrazole-Chalcone Hybrid

Fig. 2: Comparison of microwave-assisted vs. conventional synthesis.

Data Presentation

Table 1: Reaction Conditions and Yields for Chalcone Synthesis
EntryAldehyde SubstituentBaseSolventReaction Time (h)Yield (%)Reference
14-Chloroaq. KOHEthanol2478[7]
24-Methoxyaq. KOHEthanol2482[7]
34-Nitroaq. KOHEthanol2475[7]
4Unsubstitutedaq. NaOHPEG-4002-385[1]
52,4-DichloroMicrowave-0.1-0.280-85[8][9]
Table 2: Biological Activity of Selected Pyrazole Carboxamide Chalcone Hybrids
Compound IDTargetActivityValueReference
9aLeishmania infantumIC507.16 µM[6]
9bTrypanosoma brucei bruceiIC500.51 µM[6]
9nTrypanosoma brucei rhodesienseIC500.46 µM[6]
1aMCF-7 (Breast Cancer Cell Line)LC500.62 µM[10]

Characterization

The synthesized compounds should be characterized using standard spectroscopic techniques:

  • FT-IR: To confirm the presence of key functional groups such as C=O (amide and ketone), N-H (amide), and C=C (chalcone).

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the formation of the desired product.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

Troubleshooting and Optimization

  • Low Yields in Coupling Step: Ensure anhydrous conditions and use freshly opened reagents. The reaction time can be extended, or the temperature can be slightly elevated.

  • Incomplete Claisen-Schmidt Condensation: The concentration of the base can be adjusted. For less reactive aldehydes, a stronger base or longer reaction times may be necessary. Microwave irradiation can be employed to drive the reaction to completion.[8][9]

  • Purification Challenges: If recrystallization is not effective, column chromatography on silica gel can be used for purification. A mixture of hexane and ethyl acetate is often a suitable eluent system.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their Material Safety Data Sheets (MSDS).

  • Bases like NaOH and KOH are corrosive and should be handled with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Application Note: Spectroscopic Characterization of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and spectroscopic characterization of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The methods for its preparation via condensation and subsequent saponification are outlined, followed by a comprehensive analysis of its structural features using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All spectroscopic data is presented in a clear, tabular format for ease of reference.

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Protocol

A plausible synthetic route involves a two-step process starting from the condensation of a β-ketoester with isonicotinohydrazide, followed by saponification of the resulting ester.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Saponification Reactants Isonicotinohydrazide + Diethyl oxalacetate Reaction1 Reflux in Ethanol with catalytic acid Reactants->Reaction1 Intermediate Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate Reaction1->Intermediate Intermediate2 Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate Reaction2 1. NaOH (aq), Reflux 2. Acidification (HCl) Intermediate2->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Isonicotinohydrazide

  • Diethyl oxalacetate sodium salt

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

  • To a solution of isonicotinohydrazide (1 eq.) in ethanol, add diethyl oxalacetate sodium salt (1.1 eq.).

  • Add a catalytic amount of concentrated HCl.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude ester.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate in a 2M aqueous solution of NaOH.

  • Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Spectroscopic Characterization Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCOOH
~8.7d2HH-2', H-6' (Pyridine)
~7.8d2HH-3', H-5' (Pyridine)
~7.2s1HH-4 (Pyrazole)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~163.0COOH
~151.0C-2', C-6' (Pyridine)
~145.0C-5 (Pyrazole)
~140.0C-3 (Pyrazole)
~138.0C-4' (Pyridine)
~121.0C-3', C-5' (Pyridine)
~105.0C-4 (Pyrazole)

Table 3: IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3100MediumC-H stretch (Aromatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1550MediumC=N, C=C stretch (Pyridine, Pyrazole)
~1420MediumO-H bend (Carboxylic acid)
~1250MediumC-O stretch (Carboxylic acid)
~820StrongC-H out-of-plane bend (p-disubstituted pyridine)

Table 4: Mass Spectrometry Data (ESI+)

m/zAssignment
190.06[M+H]⁺
212.04[M+Na]⁺

Experimental Workflow for Characterization

Characterization_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (ESI) Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Application Notes and Protocols for 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid and its derivatives as a scaffold in the development of novel agrochemicals. This document details its application as a fungicide, herbicide, and insecticide, including mechanisms of action, synthesis protocols, and bioassay procedures.

Introduction

This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules for the agrochemical industry. Its derivatives have demonstrated potent fungicidal, herbicidal, and insecticidal properties. The pyrazole ring, coupled with a pyridine moiety, offers a unique chemical space for developing next-generation crop protection agents.

Fungicidal Applications

Derivatives of this compound, particularly pyrazole carboxamides, are highly effective fungicides. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1] This disruption of the electron transport chain leads to the cessation of ATP production and ultimately fungal cell death.

Quantitative Fungicidal Activity Data

While specific data for this compound derivatives are not extensively available in the public domain, the following table presents data for structurally related pyrazole carboxamides to illustrate their potential efficacy.

Compound IDTarget FungusEC50 (mg/L)Reference CompoundEC50 (mg/L)
SCU2028¹Rhizoctonia solani0.022Thifluzamide-
6i²Valsa mali1.77Boscalid9.19
19i²Valsa mali1.97Boscalid9.19
23i²Rhizoctonia solani3.79--
B6³Rhizoctonia solani0.23Thifluzamide0.20

¹N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[2] ²Pyrazole carboxamide thiazole derivative[3] ³N'-phenyl-1H-pyrazole pyrazole-4-sulfonohydrazide derivative[4]

Signaling Pathway: SDH Inhibition

The following diagram illustrates the mechanism of action of pyrazole carboxamide fungicides.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate UQ Ubiquinone (Q) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP ATP_Synthase->ATP H+ gradient Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.

Experimental Protocol: In Vitro Mycelium Growth Inhibition Assay

This protocol is adapted from standard mycelium growth rate methods.[5][6][7][8]

Objective: To determine the in vitro inhibitory effect of this compound derivatives on the mycelial growth of pathogenic fungi.

Materials:

  • Test compounds (derivatives of this compound)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Valsa mali)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

  • Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing PDA with the same amount of DMSO used for the highest concentration of the test compound.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial plugs from the edge of an actively growing fungal culture. Place one plug in the center of each PDA plate (both control and treated).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), perform a dose-response analysis using a range of concentrations and appropriate statistical software.

Herbicidal Applications

The pyridine carboxylic acid moiety is a well-known pharmacophore in herbicides, often acting as a synthetic auxin mimic.[9] The incorporation of a pyrazole ring can modulate the herbicidal activity and spectrum.

Quantitative Herbicidal Activity Data

Specific herbicidal activity data for this compound is limited. The table below presents data for a related pyrazole-picolinic acid derivative to indicate potential efficacy.

Compound IDTarget WeedApplication Rate (g a.i./ha)% Inhibition (Post-emergence)
V-8¹Various broadleaf weeds300> Picloram

¹4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative[10][11]

Experimental Workflow: Greenhouse Herbicidal Bioassay

The following diagram outlines the workflow for a post-emergence herbicidal bioassay.

Herbicidal_Assay_Workflow A Seed Sowing (Target Weeds & Crop) B Plant Growth (Greenhouse, 2-4 leaf stage) A->B D Herbicide Application (Spray Chamber) B->D C Herbicide Preparation (Stock & Dilutions) C->D E Post-Treatment Incubation (Greenhouse) D->E F Data Collection (Visual Assessment & Biomass) E->F G Data Analysis (% Inhibition, GR50) F->G

Caption: Workflow for a Post-Emergence Herbicidal Greenhouse Bioassay.

Experimental Protocol: Post-Emergence Herbicidal Assay in Greenhouse

This protocol is based on standard greenhouse testing procedures for herbicides.[1][12][13][14][15][16][17][18]

Objective: To evaluate the post-emergence herbicidal efficacy of this compound derivatives.

Materials:

  • Test compounds

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a crop species (e.g., corn, wheat)

  • Pots (10 cm diameter)

  • Potting soil

  • Greenhouse with controlled environment

  • Laboratory spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of the selected weed and crop species in pots filled with potting soil. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in the greenhouse under controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g a.i./ha). Include an untreated control (solvent and surfactant only).

  • Herbicide Application: Transfer the potted plants to a calibrated laboratory spray chamber. Apply the herbicide solutions evenly to the plants.

  • Post-Treatment Care: Return the treated plants to the greenhouse and maintain the controlled environmental conditions.

  • Data Collection: Visually assess the percentage of plant injury (0% = no effect, 100% = complete kill) at 3, 7, 14, and 21 days after treatment. At 21 days, harvest the above-ground biomass of all plants in each pot, and determine the fresh and dry weights.

  • Data Analysis: Calculate the percent growth reduction for each treatment compared to the untreated control. Determine the GR50 (the dose required for 50% growth reduction) using appropriate statistical software.

Insecticidal Applications

The pyrazole scaffold is present in several commercial insecticides. Derivatives of this compound can be designed to target various insect pests.

Quantitative Insecticidal Activity Data

The following table shows the insecticidal activity of a pyrazole-5-carboxylic acid derivative against aphids, providing an indication of the potential of this chemical class.

Compound IDTarget InsectConcentration (mg/L)Mortality (%)
7h¹Aphis fabae12.585.7

¹1H-pyrazole-5-carboxylic acid derivative containing an oxazole ring.[12]

Experimental Workflow: Insecticidal Contact Bioassay

The diagram below outlines the general workflow for an insecticidal contact bioassay.

Insecticidal_Assay_Workflow A Insect Rearing (Synchronized Population) D Insect Exposure A->D B Insecticide Preparation (Stock & Dilutions) C Treatment Application (e.g., Leaf Dip, Vial Coating) B->C C->D E Incubation (Controlled Environment) D->E F Mortality Assessment (e.g., 24, 48, 72 hours) E->F G Data Analysis (% Mortality, LC50) F->G

Caption: Workflow for an Insecticidal Contact Bioassay.

Experimental Protocol: Contact Insecticidal Bioassay for Aphids (Leaf-Dip Method)

This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method.[19][20][21][22]

Objective: To determine the contact toxicity of this compound derivatives against aphids.

Materials:

  • Test compounds

  • Acetone or other suitable solvent

  • Surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., fava bean, cabbage)

  • Petri dishes

  • Agar

  • Synchronized population of aphids (e.g., Aphis fabae)

  • Fine paintbrush

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Make a series of dilutions in water containing a surfactant to obtain the desired test concentrations. Include a control solution with water and surfactant only.

  • Leaf Treatment: Excise healthy leaves from the host plant. Dip each leaf into a test solution for 10-30 seconds, ensuring complete and uniform coverage. Allow the leaves to air-dry on a clean surface.

  • Preparation of Assay Arenas: Prepare a 1% agar solution and pour it into petri dishes to a depth of 3-4 mm. Once the agar has solidified, place one treated leaf on the agar surface in each petri dish.

  • Insect Infestation: Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 10-20) onto each treated leaf.

  • Incubation: Cover the petri dishes and maintain them in a controlled environment (e.g., 22-25°C, 16-hour photoperiod).

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis or other suitable statistical methods.

Synthesis Protocols

The following are general protocols for the synthesis of this compound and its carboxamide derivatives.

Synthesis of this compound

This synthesis typically involves a multi-step process. A general representation is provided below.

Synthesis_Workflow A Pyridine-4-carboxaldehyde B Condensation with a ketoester A->B C Cyclization with Hydrazine B->C D Pyrazole Ester Intermediate C->D E Hydrolysis D->E F 5-Pyridin-4-yl-1H-pyrazole- 3-carboxylic acid E->F

Caption: General Synthetic Workflow for this compound.

A more detailed, exemplary synthesis is as follows:

  • Condensation: React pyridine-4-carboxaldehyde with a suitable ketoester (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to form an enolate intermediate.

  • Cyclization: Treat the intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form the pyrazole ring, yielding the ethyl ester of this compound.

  • Hydrolysis: Hydrolyze the resulting ester using a base (e.g., NaOH or KOH) followed by acidification to yield the final carboxylic acid product.

Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxamides

Objective: To synthesize carboxamide derivatives from the corresponding carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Desired amine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Acid Chloride Formation: Suspend the this compound in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC or disappearance of the solid). Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent. At 0°C, add a solution of the desired amine and a base (e.g., triethylamine) in the same solvent. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide.

Conclusion

This compound represents a promising scaffold for the development of novel agrochemicals with diverse modes of action. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and bioactivity of new derivatives for fungicidal, herbicidal, and insecticidal applications. Further optimization of this core structure holds significant potential for the discovery of next-generation crop protection solutions.

References

Application Notes and Protocols for Amide Formation from Pyrazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of amides from pyrazole carboxylic acids, a crucial transformation in the development of novel therapeutics and agrochemicals. The protocols outlined herein are based on established and versatile methods reported in the chemical literature, offering guidance on reagent selection, reaction optimization, and product purification.

I. Overview of Synthetic Strategies

The synthesis of pyrazole carboxamides is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The most prevalent and flexible approach involves the coupling of a pre-synthesized pyrazole carboxylic acid with a desired amine. This strategy allows for late-stage diversification, enabling the creation of a library of amide derivatives from a common intermediate.

An alternative, less common strategy involves the formation of the amide bond on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring. The choice of strategy is typically dictated by the availability of starting materials and the chemical compatibility of the substituents. This document will focus on the more widely adopted post-cyclization amidation strategy.

II. Experimental Workflows and Visualizations

The general workflow for the formation of amides from pyrazole carboxylic acids is depicted below. This process typically begins with the activation of the carboxylic acid, followed by the nucleophilic attack of an amine to form the amide bond, and concludes with purification of the final product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Pyrazole Carboxylic Acid activation Carboxylic Acid Activation (e.g., with SOCl₂, HATU, DCC) start->activation amine Amine coupling Amide Bond Formation amine->coupling activation->coupling workup Aqueous Work-up coupling->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Pure Pyrazole Amide purification->product

Caption: General workflow for pyrazole amide synthesis.

A more detailed chemical pathway illustrating the conversion of a pyrazole carboxylic acid to its corresponding amide via an acid chloride intermediate is shown below.

G pyrazole_acid Pyrazole-COOH acid_chloride Pyrazole-COCl pyrazole_acid->acid_chloride + socl2 SOCl₂ amide Pyrazole-CONH-R acid_chloride->amide + amine R-NH₂ base Base (e.g., Et₃N)

Caption: Reaction pathway via acid chloride formation.

III. Experimental Protocols

Two common and effective methods for the synthesis of pyrazole amides are detailed below.

Protocol 1: Amide Formation via Acid Chloride Intermediate

This robust method is suitable for a wide range of pyrazole carboxylic acids and amines. The in-situ formation of the highly reactive acid chloride drives the reaction to completion.

1. Formation of Pyrazole-carbonyl Chloride: a. To a solution of the pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2-5 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1] c. Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step without further purification.[2]

2. Amide Formation: a. Dissolve the crude pyrazole-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. b. In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. c. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[2] d. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.[2]

3. Work-up and Purification: a. Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the pure pyrazole amide.[2][3]

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This method avoids the use of harsh reagents like SOCl₂ and is particularly useful for substrates with sensitive functional groups. A variety of coupling reagents can be employed.

1. Reaction Setup: a. To a solution of the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1-1.5 eq), and a coupling agent (e.g., HATU, HBTU, DCC, or phosphonitrilic chloride trimer) (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, DMF, or THF), add a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) (2-3 eq) at 0 °C or room temperature.[4][5]

2. Reaction Execution: a. Stir the reaction mixture at room temperature for 4-24 hours. The optimal reaction time can vary significantly depending on the substrates and coupling agent used. Monitor the reaction progress by TLC.

3. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1M HCl or saturated NH₄Cl), a saturated aqueous solution of NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or recrystallization.[6]

IV. Data Presentation

The selection of the appropriate coupling method can significantly impact the yield of the desired pyrazole amide. The following table summarizes a comparison of different methodologies for the synthesis of 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide.[6]

ProtocolCoupling Agent/ConditionsSolventYield (%)
ATiCl₄, PyridinePyridine12
BDCC, DMAPDCM8
C4-Methylphenyl boronic acidToluene7
DHeatXylene-

Data extracted from a study on the synthesis of pyrazole-thiophene-based amides.[6] The study noted that the use of sterically hindered amines resulted in poor yields with some methods.

Another study on the synthesis of functionalized thiophene-based pyrazole amides reported the following yields for a Suzuki-Miyaura cross-coupling reaction following amidation:[7]

DerivativeYield (%)
9a75
9b72
9c81
9d66
9e78
9f79
9g70
9h76

V. Characterization

The synthesized pyrazole carboxamides can be characterized using a variety of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. In ¹H NMR, the amide proton (CONH) typically appears as a broad singlet between δ 10.76-10.94 ppm.[1] In ¹³C NMR, the amide carbonyl carbon signal is expected in the range of δ 159.00-162.78 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide at 3224-3427 cm⁻¹ and the C=O stretching of the amide carbonyl group.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[1]

  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product.

  • Melting Point: The melting point of a crystalline product is a good indicator of its purity.

By following these detailed protocols and utilizing the provided data for guidance, researchers can efficiently synthesize a diverse range of pyrazole carboxamides for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Novel Pyrazole-Based Therapeutic Agents in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel pyrazole-based therapeutic agents for neuropharmacology. This document includes detailed synthetic protocols, methodologies for key neuropharmacological assays, and a summary of quantitative data to facilitate the discovery and development of next-generation therapeutics for neurological disorders.

Introduction to Pyrazole Scaffolds in Neuropharmacology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Pyrazole derivatives have shown significant potential in the treatment of a wide range of neurological and psychiatric disorders, including depression, anxiety, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5] Their therapeutic effects are mediated through interactions with various neuropharmacological targets, such as monoamine oxidase (MAO), cannabinoid receptors (CB1), acetylcholinesterase (AChE), and muscarinic acetylcholine receptors.[4][6][7][8][9][10]

This document outlines the synthesis and evaluation of novel pyrazole-based compounds, providing researchers with the necessary protocols to advance their drug discovery programs.

Synthesis of Pyrazole-Based Compounds

The synthesis of pyrazole derivatives can be achieved through various methods, with the cyclocondensation reaction being a primary route.[1] This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] Both conventional heating and microwave-assisted organic synthesis have been successfully employed, with the latter often providing advantages in terms of reaction time and yield.[6][7]

General Protocol for the Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives

This protocol describes a three-step synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives, which have demonstrated significant antidepressant and anxiolytic activities.[6][7]

Experimental Protocol:

Step 1: Synthesis of Chalcones (α,β-unsaturated ketones)

  • Dissolve an appropriate aromatic aldehyde and an aromatic ketone in ethanol.

  • Add an aqueous solution of sodium hydroxide dropwise to the mixture with constant stirring.

  • Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines

  • Reflux a mixture of the synthesized chalcone and hydrazine hydrate in glacial acetic acid for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).

Step 3: N-Substitution (Optional, for N-acylated or N-sulfonylated derivatives)

  • Dissolve the synthesized pyrazoline in a suitable solvent (e.g., pyridine).

  • Add the desired acyl chloride or sulfonyl chloride dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter, wash, and recrystallize the final compound.

In Vitro Neuropharmacological Evaluation

A battery of in vitro assays is essential to characterize the pharmacological profile of novel pyrazole derivatives. These assays help in determining the mechanism of action and identifying the most promising candidates for further development.

Monoamine Oxidase A (MAO-A) Inhibition Assay

Several pyrazoline derivatives have been identified as potential inhibitors of MAO-A, an enzyme implicated in the pathophysiology of depression and anxiety disorders.[6][7][11]

Experimental Protocol:

  • Enzyme Preparation: Obtain recombinant human MAO-A.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Substrate: Use a suitable substrate for MAO-A, such as kynuramine or p-tyramine.

  • Inhibitor Preparation: Dissolve the test pyrazole compounds in DMSO to prepare stock solutions.

  • Assay Procedure:

    • Pre-incubate the MAO-A enzyme with various concentrations of the test compounds or a standard inhibitor (e.g., clorgyline) in the assay buffer for 15 minutes at 37 °C.

    • Initiate the reaction by adding the substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 37 °C.

    • Stop the reaction by adding a stopping solution (e.g., 2N NaOH).

    • Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Certain pyrazole derivatives have shown promising AChE inhibitory activity.[4][12]

Experimental Protocol:

  • Enzyme and Substrate: Use purified human AChE and acetylthiocholine iodide (ATCI) as the substrate.

  • Reagents: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is used for colorimetric detection.

  • Assay Buffer: Prepare a phosphate buffer (pH 8.0).

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazole compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, DTNB, and the test compound or a standard inhibitor (e.g., donepezil).

    • Add the AChE enzyme and incubate for 15 minutes at 25 °C.

    • Initiate the reaction by adding the substrate (ATCI).

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values.

In Vivo Behavioral Models

To assess the potential therapeutic effects of pyrazole compounds on CNS disorders, various in vivo behavioral models are employed.

Tail Suspension Test (TST) for Antidepressant Activity

The Tail Suspension Test is a widely used model to screen for potential antidepressant activity.[11]

Experimental Protocol:

  • Animals: Use male Swiss albino mice.

  • Drug Administration: Administer the test pyrazole compounds or a standard antidepressant (e.g., imipramine) intraperitoneally (i.p.) 30-60 minutes before the test. A vehicle control group (e.g., saline with a small amount of DMSO) should also be included.

  • Test Procedure:

    • Individually suspend each mouse by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

    • The mouse should be suspended in a position where it cannot touch any surfaces.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for minor tremors.

  • Data Analysis: Compare the duration of immobility in the drug-treated groups with the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Data Presentation

The following tables summarize the quantitative data for representative pyrazole-based compounds from various studies.

Table 1: MAO-A Inhibitory Activity of Selected Pyrazoline Derivatives

CompoundR1R2R3IC50 (µM)Reference
PFC-3H2-hydroxyphenyl4-benzyloxyphenylValue not specified, but identified as highly active[6][7]
PFC-12Hanthracen-9-yl4-methylphenylValue not specified, but identified as highly active[6][7]
IVhStructure not fully specified--Value not specified, but showed highest activity[11]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazoline Derivatives

CompoundStructure DescriptionIC50 (nM)Ki (nM)Reference
A014-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide6.363.31 ± 1.44[12]
A054-(3-(Anthracen-9-yl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-diol-7.2 ± 0.2[12]
A135-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide23.47 ± 1.17-[12]

Note: The specific IC50 values for some compounds were not explicitly stated in the provided search results but were described as being highly active.

Visualizations

The following diagrams illustrate key concepts in the development of pyrazole-based neuropharmacological agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Chalcone Chalcone Synthesis Pyrazoline Pyrazoline Formation Chalcone->Pyrazoline Purification Purification & Characterization Pyrazoline->Purification MAO_Assay MAO-A Inhibition Assay Purification->MAO_Assay AChE_Assay AChE Inhibition Assay Purification->AChE_Assay Toxicity Acute Toxicity Studies Purification->Toxicity SAR Structure-Activity Relationship (SAR) MAO_Assay->SAR AChE_Assay->SAR Behavioral Behavioral Models (e.g., TST) Toxicity->Behavioral Docking Molecular Docking SAR->Docking

Caption: Experimental workflow for the development of pyrazole-based therapeutic agents.

mao_inhibition_pathway MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Cleft Increased Neurotransmitter Levels in Synaptic Cleft Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAO_A Metabolism Antidepressant_Effect Antidepressant & Anxiolytic Effects Synaptic_Cleft->Antidepressant_Effect Pyrazole Pyrazole-Based MAO-A Inhibitor Pyrazole->MAO_A Inhibition

Caption: Mechanism of action for pyrazole-based MAO-A inhibitors.

References

Application Notes and Protocols for the Purity Assessment of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development due to its potential biological activities, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this compound is a critical quality attribute that can directly impact its efficacy, safety, and stability. Therefore, robust and reliable analytical techniques are essential for its comprehensive purity assessment.

These application notes provide detailed protocols for the determination of purity and the identification of potential impurities in this compound using a multi-tiered analytical approach. The methodologies described herein are intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Mass Spectrometry (MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification, and Thermal Analysis (TGA/DSC) for assessing thermal stability and the presence of residual solvents or hydrates.

Analytical Techniques for Purity Assessment

A comprehensive purity assessment of this compound necessitates the use of orthogonal analytical techniques to provide a complete picture of the compound's purity profile.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is the gold standard for separating and quantifying the main component from its impurities.[1] A validated reverse-phase HPLC (RP-HPLC) method can provide high-resolution separation of closely related impurities.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of unknown impurities by providing molecular weight information.[1][2] High-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the unambiguous structural confirmation of the main component and can also be used to identify and quantify impurities without the need for reference standards (qNMR). Both ¹H and ¹³C NMR are crucial for a complete structural analysis.[4][5][6]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information on the thermal stability, melting point, and the presence of volatile impurities, residual solvents, or water content (hydrates).[7][8][9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

c. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed to identify potential impurities detected by the HPLC method.

a. Sample Preparation:

Prepare the sample as described in the HPLC protocol.

b. LC-MS Conditions:

ParameterCondition
LC System Same as HPLC method
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Source Temperature 120 °C

c. Data Analysis:

The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, combined with fragmentation patterns from tandem MS (MS/MS) experiments, can be used to propose the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

This protocol outlines the use of ¹H and ¹³C NMR for structural verification and purity assessment.

a. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Transfer the solution to an NMR tube.

b. NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton decoupled
Number of Scans 161024
Relaxation Delay 5 s2 s

c. Data Analysis:

The acquired spectra are compared with the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals may indicate impurities, which can be quantified using a suitable internal standard (qNMR).

Thermal Analysis (TGA/DSC)

This protocol is for assessing the thermal stability and the presence of volatile components.

a. Sample Preparation:

Accurately weigh 3-5 mg of the sample into an aluminum pan.

b. TGA/DSC Conditions:

ParameterCondition
Instrument Simultaneous TGA-DSC Analyzer
Temperature Range 30 °C to 400 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen, 50 mL/min
Pan Type Aluminum, open or pierced lid

c. Data Analysis:

The TGA curve will show weight loss as a function of temperature, indicating decomposition or the loss of volatiles. The DSC curve will show thermal events such as melting, crystallization, or decomposition as endothermic or exothermic peaks.

Data Presentation

The quantitative data obtained from the analytical techniques should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC Purity and Impurity Profile

Peak No.Retention Time (min)Area (%)Proposed Identity
15.20.15Starting Material A
28.999.5This compound
312.10.25Dimer impurity
415.40.10Unknown

Table 2: Summary of Analytical Results

Analytical TechniqueParameterResult
HPLC Purity (Area %)99.5%
LC-MS Molecular Ion (m/z)190.0611 [M+H]⁺
¹H NMR Conforms to StructureYes
TGA Weight Loss below 150°C< 0.2%
DSC Melting Point285 °C (with decomposition)

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Impurity Investigation cluster_3 Physical Characterization cluster_4 Final Assessment Sample Test Sample HPLC HPLC Purity Sample->HPLC NMR NMR Structure Sample->NMR Thermal TGA/DSC Sample->Thermal LCMS LC-MS ID HPLC->LCMS Impurities > 0.1% Report Purity Report HPLC->Report NMR->Report LCMS->Report Thermal->Report

Caption: Overall workflow for the purity assessment of the target compound.

Technique_Selection_Logic cluster_quant Quantitative Analysis cluster_ident Identification cluster_struct Structural Confirmation cluster_phys Physical Properties Start Purity Question Quant_Impurity Quantify Impurities? Start->Quant_Impurity Ident_Unknown Identify Unknowns? Start->Ident_Unknown Confirm_Struct Confirm Structure? Start->Confirm_Struct Check_Volatiles Check for Volatiles? Start->Check_Volatiles Use_HPLC Use HPLC Quant_Impurity->Use_HPLC Use_LCMS Use LC-MS Ident_Unknown->Use_LCMS Use_NMR Use NMR Confirm_Struct->Use_NMR Use_TGA Use TGA/DSC Check_Volatiles->Use_TGA

Caption: Decision logic for selecting the appropriate analytical technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][2] Other significant methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][3][4]

Q2: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A2: Low yields in pyrazole synthesis can stem from several factors.[5] The most common issues include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions.[5][6] Hydrazine derivatives can degrade over time, so using a fresh reagent is recommended.[6]

  • Incomplete Reaction: The reaction may not have reached completion.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time.[5][7]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters that may require optimization.[5] For many condensation reactions, heating or refluxing is necessary.[7]

  • Side Reactions: The formation of unwanted byproducts, such as regioisomers or products from incomplete cyclization, can significantly lower the yield of the desired pyrazole.[5][7]

Q3: I am observing the formation of two regioisomers. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl groups, leading to different pyrazole products.[5] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5] Strategies to improve regioselectivity include:

  • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[1]

  • pH Control: Adjusting the reaction's pH can influence the initial site of attack.[1] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1][5]

  • Steric Guidance: Using a hydrazine with a bulky substituent can sterically direct the reaction, favoring the formation of a single regioisomer.[5]

Q4: The reaction mixture has turned dark or discolored. Is this a problem?

A4: Discoloration is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material itself.[5] If the reaction mixture becomes too acidic, it can also promote the formation of colored byproducts.[5] While not always detrimental to the final product yield after purification, it indicates the presence of impurities. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[5] Purification by recrystallization (sometimes with activated charcoal) or column chromatography is effective at removing these colored impurities.[5][8]

Q5: What are the most effective methods for purifying pyrazole compounds?

A5: The choice of purification method depends on the physical properties of the pyrazole derivative (solid or liquid) and the nature of the impurities.

  • Recrystallization: This is a highly effective method for solid pyrazoles.[8] Common solvents include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[8][9]

  • Column Chromatography: Silica gel column chromatography is a standard and versatile method for purifying both solid and liquid pyrazoles from various impurities.[5]

  • Crystallization via Salt Formation: For pyrazoles that are difficult to crystallize directly, converting them to an acid addition salt can be a powerful purification strategy.[6] The pyrazole is dissolved in a suitable solvent, an acid (e.g., sulfuric or phosphoric acid) is added, and the resulting salt is selectively crystallized.[6][10][11] The pure pyrazole is then regenerated by neutralizing the salt.[6]

  • Fractional Distillation: For liquid pyrazoles with differing boiling points from impurities, fractional distillation under vacuum can be an effective purification technique.[6]

Troubleshooting Guides

Issue 1: Low or No Yield
Possible Cause Troubleshooting Steps & Solutions
Impure Starting Materials Verify the purity of the 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or GC-MS.[3][6]Use a freshly opened bottle of hydrazine or purify the hydrazine before use, as it can degrade over time.[6]
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS to ensure starting materials are fully consumed.[7]Increase the reaction time.[7]Gradually increase the reaction temperature; consider refluxing the solvent.[7] Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.[7]
Suboptimal Stoichiometry Ensure the correct stoichiometry is being used. A slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[5]
Incorrect Catalyst/pH For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., a few drops of acetic acid) is often required to facilitate the condensation.[7][12]If the reaction is too acidic, it may promote side reactions; consider adding a mild base like sodium acetate.[5]
Formation of Stable Intermediates In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate.[1] Increasing the temperature or adding a dehydrating agent may be necessary to form the final pyrazole product.[1]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps & Solutions
Use of Unsymmetrical Reagents This is the inherent cause when using an unsymmetrical 1,3-dicarbonyl and/or a substituted hydrazine.[1] The following steps aim to control the outcome.
Solvent Effects Change the solvent. Standard solvents like ethanol can lead to isomeric mixtures.Use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to significantly enhance regioselectivity.[1]
pH of Reaction Medium Systematically vary the reaction conditions from acidic to neutral to basic. The initial site of hydrazine attack can be pH-dependent, altering the ratio of the resulting isomers.[1][5]
Steric and Electronic Factors If possible, modify the substituents on the starting materials. Introducing a bulky group on either the hydrazine or the dicarbonyl can sterically block one reaction pathway, favoring a single regioisomer.[5]
Issue 3: Purification Challenges
Problem Possible Cause Troubleshooting Steps & Solutions
Product "Oils Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.[8]Add more of the "good" solvent to the hot solution to lower the saturation point.[8]Ensure the solution cools as slowly as possible to promote gradual crystal formation.[8]Try a different solvent system, potentially one with a lower boiling point.[8]Add a "seed crystal" of the pure material to induce crystallization.[8]
Low Recovery from Recrystallization Too much solvent was used to dissolve the crude product.[8]The solution was not cooled sufficiently.[8]Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[8]Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation before filtering.[8]
Product is a Dark, Tarry Material Polymerization or degradation of the starting materials or product has occurred.[13]This is often caused by excessively high temperatures or highly acidic conditions.[13]Lower the reaction temperature.Use a milder acid catalyst or consider running the reaction under neutral conditions.[13]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls. Fluorinated alcohols, in particular, can dramatically favor the formation of one regioisomer over another.

SolventReaction ConditionsRatio of Regioisomer A : Regioisomer BReference
Ethanol (EtOH)Reflux55 : 45
2,2,2-Trifluoroethanol (TFE)Reflux85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reflux>97 : 3
Note: Ratios are representative and highly dependent on the specific substrates used. This table illustrates a general trend.[1]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[12]

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine or Hydrazine Derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, 1-Propanol)

  • Acid Catalyst (e.g., Glacial Acetic Acid)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).[12]

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, approximately 5-10 mL per mmol of dicarbonyl). Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[12]

  • Hydrazine Addition: While stirring, add the hydrazine derivative (1.0-1.2 eq) to the mixture. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC until the starting material is consumed (typical reaction times can range from 1 to 24 hours).[5]

  • Work-up and Isolation:

    • If a precipitate forms: Cool the reaction mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent.[5]

    • If no precipitate forms: Remove the solvent under reduced pressure. The resulting crude residue can then be purified.[5]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][8]

  • Analysis: Characterize the final product by NMR, IR, and mass spectrometry, and determine its melting point.

Visualizations

experimental_workflow A 1. Reagent Preparation (1,3-Dicarbonyl + Hydrazine) B 2. Reaction Setup (Solvent + Catalyst) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Work-up (Quenching / Extraction) C->D E 5. Purification (Recrystallization / Chromatography) D->E F 6. Product Analysis (NMR / MS / MP) E->F

Caption: General experimental workflow for pyrazole synthesis.

troubleshooting_low_yield Start Problem: Low Reaction Yield Q1 Are starting materials pure? Start->Q1 Sol1 Action: Verify purity (NMR, GC). Use fresh hydrazine. Q1->Sol1 No Q2 Is the reaction complete? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Action: Increase reaction time. Increase temperature (reflux). Q2->Sol2 No Q3 Are conditions optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Action: Optimize catalyst (acid/base). Optimize solvent. Q3->Sol3 No End Consider purification losses or complex side reactions. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for low pyrazole yield.

regioselectivity_factors cluster_factors Controlling Factors cluster_outcome Outcome Solvent Solvent Choice (e.g., EtOH vs. TFE) Regioselectivity Regioselectivity Solvent->Regioselectivity pH Reaction pH (Acidic vs. Neutral) pH->Regioselectivity Sterics Steric Hindrance (Bulky Substituents) Sterics->Regioselectivity IsomerA Regioisomer A IsomerB Regioisomer B Regioselectivity->IsomerA Favors Regioselectivity->IsomerB Favors

Caption: Factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Purification of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying crude 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., a hydrazine derivative and a dicarbonyl compound), side-products from the cyclization reaction, and residual solvents. The exact nature of the impurities will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

A2: Due to the presence of both an acidic carboxylic acid group and a basic pyridine ring, this compound is amenable to several purification strategies. The most common and effective methods are:

  • Acid-Base Extraction: To separate the amphoteric product from non-ionizable (neutral) impurities.[1][2][3][4]

  • Recrystallization: An effective method for removing impurities with different solubility profiles.[5]

  • Column Chromatography: To separate the target compound from closely related impurities based on polarity.[6][7]

Q3: My purified compound shows peak tailing during HPLC analysis. What could be the cause?

A3: Peak tailing for basic compounds like your pyridine-containing molecule is often caused by strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[6] To mitigate this, consider using a mobile phase additive (e.g., triethylamine), adjusting the mobile phase pH, or using an end-capped or polymer-based column.[6]

Q4: What is a good starting point for selecting a recrystallization solvent?

A4: The choice of solvent is critical and depends on the specific impurities present. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and water.[5] Given the polar nature of your compound, these are good starting points. A mixed solvent system, such as ethanol/water or methanol/water, can also be very effective.[5] In this technique, the compound is dissolved in a minimal amount of the "good" hot solvent (e.g., ethanol) and the "anti-solvent" (e.g., water) is added dropwise until turbidity is observed, followed by slow cooling.[5]

Troubleshooting Guides

Issue 1: Low Yield After Acid-Base Extraction

Problem: The recovery of this compound is significantly low after performing an acid-base extraction.

Possible Causes and Solutions:

CauseSolution
Incomplete Precipitation The pH of the aqueous layer was not adjusted correctly to precipitate the product. Ensure the pH is adjusted to the isoelectric point of the molecule. You may need to test a small aliquot to find the optimal pH for precipitation. It is critical to add enough acid to completely neutralize the base used for extraction.[8]
Emulsion Formation Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, trapping the product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle inversions of the separatory funnel are preferred over vigorous shaking.
Product Solubility in the Organic Layer If the organic solvent used has some polarity, a portion of the salt form of your compound may remain dissolved. Perform multiple extractions (3-4 times) with the aqueous acid or base to ensure complete transfer of the product into the aqueous layer.
Premature Precipitation If the concentration of the product in the aqueous layer is very high, it might precipitate prematurely upon neutralization. Dilute the aqueous layer with additional water before adding the acid to precipitate the final product.
Issue 2: Compound "Oils Out" During Recrystallization

Problem: Instead of forming crystals, the compound separates as an oil upon cooling the recrystallization solvent.

Possible Causes and Solutions:

CauseSolution
Solution is Too Concentrated The compound is coming out of solution too quickly. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[5]
Cooling Rate is Too Fast Rapid cooling favors oiling out over crystal formation. Allow the solution to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower cooling.[5]
Inappropriate Solvent Choice The boiling point of the solvent may be too high, causing the compound to precipitate above its melting point.[5] Try a solvent with a lower boiling point. Alternatively, switch to a mixed solvent system.
Presence of Impurities Impurities can sometimes inhibit crystallization and promote oiling. If other methods fail, it may be necessary to first purify the compound by another method, such as column chromatography, to remove the problematic impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add 1M aqueous HCl to the separatory funnel. The basic pyridine nitrogen will be protonated, forming a water-soluble salt.[3][4] Gently invert the funnel several times, releasing pressure periodically.

  • Separation: Allow the layers to separate. The aqueous layer, containing the protonated product, should be drained into a clean flask.

  • Back Extraction (Optional): To remove any remaining neutral impurities, add fresh organic solvent to the aqueous layer, shake gently, and discard the organic layer.

  • Neutralization and Precipitation: Cool the acidic aqueous solution in an ice bath and slowly add 1M aqueous NaOH or NaHCO3 with stirring until the pH reaches the isoelectric point of the molecule, at which point the purified product will precipitate out of solution.[4][8]

  • Isolation: Collect the solid product by suction filtration, wash with cold deionized water, and dry under vacuum.[2]

Protocol 2: Purification by Recrystallization (Mixed Solvent System)

This method is useful when a single ideal solvent cannot be found. A common system for this type of molecule is Ethanol/Water.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.[5]

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes slightly turbid and the turbidity persists after swirling.[5]

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

Purification_Workflow cluster_abe Acid-Base Extraction start Crude Product abe1 Dissolve in Organic Solvent start->abe1 end_pure Pure Product end_impure Impurities abe2 Wash with Aqueous Acid (e.g., HCl) abe1->abe2 abe3 Separate Layers abe2->abe3 abe4 Aqueous Layer (Protonated Product) abe3->abe4 Product abe5 Organic Layer (Neutral Impurities) abe3->abe5 Impurities abe6 Neutralize Aqueous Layer (e.g., with NaOH) abe4->abe6 abe5->end_impure abe7 Filter Precipitate abe6->abe7 abe7->end_pure

Caption: Workflow for purification via acid-base extraction.

Recrystallization_Troubleshooting start Attempting Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No action1 Re-heat & Add More Solvent oiling_out->action1 Yes action2 Cool Slowly oiling_out->action2 Yes action3 Change Solvent System oiling_out->action3 Yes success Successful Crystallization low_yield->success No action4 Use Minimum Hot Solvent low_yield->action4 Yes action5 Cool Thoroughly (Ice Bath) low_yield->action5 Yes action1->oiling_out action2->oiling_out action3->start action4->start action5->start

References

Technical Support Center: Pyrazole-Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole-pyridines, with a focus on addressing low yields.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Consistently Low or No Product Yield

Question: My pyrazole-pyridine synthesis is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in pyrazole-pyridine synthesis are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent, is critical. Impurities can lead to undesirable side reactions, consuming your starting materials and complicating the purification process.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use. It is also advisable to use freshly opened or properly stored reagents, as some, like hydrazine derivatives, can degrade over time.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical parameters that significantly influence the reaction outcome.

    • Temperature: Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can lead to the degradation of reactants or products.

    • Reaction Time: Incomplete reactions are a common source of low yields. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics. The choice of solvent can dramatically impact the yield.

    • Catalyst: The selection of a catalyst and its loading can be pivotal. Both acid and base catalysts are commonly used, and their effectiveness can be highly substrate-dependent.

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole-pyridine. These can arise from self-condensation of starting materials or alternative reaction pathways.

Issue 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my synthesis?

Answer: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical starting materials like unsymmetrical 1,3-dicarbonyl compounds.[1][2]

  • Controlling Regioselectivity:

    • Starting Material Selection: The electronic and steric properties of the substituents on your starting materials are the primary determinants of regioselectivity. In reactions with unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will typically react preferentially.[2]

    • Reaction Conditions: The choice of solvent and catalyst can also influence the regioselectivity of the reaction. It is recommended to consult the literature for specific examples that are structurally similar to your target molecule to find optimized conditions.[1]

  • Separation of Regioisomers:

    • Flash Column Chromatography: This is the most common and effective method for separating regioisomers. Careful selection of the eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.[1]

    • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an efficient method for their separation.[1]

Issue 3: Difficulty with Product Purification

Question: I have successfully synthesized my target pyrazole-pyridine, but I am struggling with its purification. What are some effective purification strategies?

Answer: The purification of pyrazole-pyridine derivatives can be challenging due to their polarity and potential for co-eluting byproducts.

  • Recrystallization: This is often the most effective technique for obtaining highly pure crystalline products. The key is to find a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for the recrystallization of these compounds.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase (Eluent): A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

  • Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before attempting purification. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing the organic layer with brine, and drying it over an anhydrous salt like sodium sulfate before concentrating the solution.[1]

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of pyrazole-pyridine synthesis.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Fe3O4@MIL-101(Cr)-N(CH2PO3)220 mgSolvent-free1000.2595
AC-SO3H5 mgEthanolRoom Temp0.597
AC-SO3H10 mgEthanolRoom Temp0.585
AC-SO3H15 mgEthanolRoom Temp0.583
ZrCl40.15 mmolEtOH/DMF (1:1)951613-28
Cu(II) acetylacetonate0.1 equivCHCl3Room Temp1094
Cu(II) chloride0.5 equivCHCl3Room Temp1540
Cu(II) bromide0.5 equivCHCl3Room Temp1565
Cu(II) nitrate0.5 equivCHCl3Room Temp1520

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis with Cu(II) acetylacetonate catalyst

SolventTemperatureTime (h)Yield (%)
AcetonitrileRoom Temp1520
MethanolRoom Temp150
EthanolRoom Temp150
BenzeneRoom Temp1540
TolueneRoom Temp1068
CHCl3Room Temp1094
n-hexaneReflux, 65°C1043
CH2Cl2Room Temp1085
THFReflux, 65°C1030
DichloroethaneReflux, 70°C1052

Experimental Protocols

Protocol 1: General Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes a general method for a one-pot, three-component synthesis.

Materials:

  • Aldehyde (1 mmol)

  • 5-Aminopyrazole derivative (1 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)

  • Catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2)[1]

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), active methylene compound (1 mmol), and the catalyst.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C for solvent-free conditions) for the optimized reaction time.[1]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

This protocol is adapted from a synthesis using ZrCl4 as a catalyst.[3]

Materials:

  • α,β-Unsaturated ketone (0.5 mmol)

  • 5-Amino-1-phenyl-pyrazole (0.5 mmol)

  • ZrCl4 (0.15 mmol)

  • DMF (0.5 mL)

  • Ethanol (0.5 mL)

  • Chloroform (for extraction)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[3]

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.[3]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[3]

  • After completion (monitored by TLC), concentrate the mixture in vacuo.

  • Add chloroform and water to the residue. Separate the two phases.

  • Wash the aqueous phase twice with chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - Aldehyde - Aminopyrazole - Active Methylene Compound start->reagents catalyst Add Catalyst reagents->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Reaction Work-up: - Cool - Extract - Wash - Dry reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for pyrazole-pyridine synthesis.

troubleshooting_low_yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify_reagents Purify starting materials (Recrystallization/Chromatography) check_purity->purify_reagents No check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify_reagents->check_purity optimize_temp Optimize Temperature check_conditions->optimize_temp No optimize_time Optimize Reaction Time (Monitor by TLC) check_conditions->optimize_time No optimize_solvent Screen Solvents check_conditions->optimize_solvent No optimize_catalyst Screen Catalysts & Loading check_conditions->optimize_catalyst No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes successful_synthesis Improved Yield check_conditions->successful_synthesis All Yes optimize_temp->check_conditions optimize_time->check_conditions optimize_solvent->check_conditions optimize_catalyst->check_conditions modify_conditions Modify conditions to minimize side reactions (e.g., lower temp) check_side_reactions->modify_conditions Yes check_side_reactions->successful_synthesis No modify_conditions->check_conditions

Caption: Troubleshooting decision tree for low yield in pyrazole-pyridine synthesis.

regioisomer_formation cluster_pathway1 Pathway A (Major) cluster_pathway2 Pathway B (Minor) reactants Unsymmetrical 1,3-Dicarbonyl Carbonyl 1 (more electrophilic) Carbonyl 2 (less electrophilic) intermediate_a Nucleophilic attack at Carbonyl 1 reactants:c1->intermediate_a intermediate_b Nucleophilic attack at Carbonyl 2 reactants:c2->intermediate_b aminopyrazole 5-Aminopyrazole aminopyrazole->reactants:c1 Favored aminopyrazole->reactants:c2 Disfavored product_a Regioisomer A intermediate_a->product_a product_b Regioisomer B intermediate_b->product_b

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

References

Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazole-based compounds in biological assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these common hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My pyrazole compound precipitates immediately after I dilute my DMSO stock solution into an aqueous assay buffer.

  • Q1: Why is my compound "crashing out" of solution?

    • A1: This is a common phenomenon known as antisolvent precipitation. Pyrazole-based compounds are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very low solubility in aqueous solutions.[1][2] When a concentrated DMSO stock is rapidly diluted into your aqueous buffer, the DMSO disperses, and the compound is forced into an environment where it is no longer soluble, causing it to precipitate.[2]

  • Q2: How can I prevent this immediate precipitation?

    • A2: There are several strategies you can employ:

      • Lower the Final DMSO Concentration: A general guideline is to keep the final concentration of DMSO in your assay at or below 0.5% (v/v) to minimize both precipitation and solvent-induced toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

      • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, first, create an intermediate dilution of your stock in your cell culture medium or buffer, mix gently, and then perform the final dilution to reach your target concentration.

      • Use Co-solvents: Incorporate water-miscible organic solvents (co-solvents) in your final formulation. Solvents like polyethylene glycol (PEG400) and surfactants like Tween-80 can significantly increase the solubility of hydrophobic compounds in aqueous media.[2]

      • Pre-warm the Aqueous Buffer: Adding the compound stock to a pre-warmed buffer (e.g., to 37°C) can sometimes help keep the compound in solution, although this is not always effective and depends on the compound's thermodynamic properties.

Issue 2: My compound appears soluble initially but then precipitates during incubation.

  • Q3: What could be causing delayed precipitation in my assay plate?

    • A3: This could be due to several factors:

      • Metastable Supersaturation: You may have created a supersaturated solution that is temporarily stable but will eventually equilibrate, leading to precipitation. This is common in kinetic solubility experiments.

      • Compound Instability: The compound may not be stable in the aqueous environment of your culture medium over long incubation periods at 37°C. It is often recommended to prepare fresh working solutions for each experiment.

      • Interaction with Media Components: Components in your cell culture media, such as salts or proteins in serum, can sometimes interact with the compound and reduce its solubility over time.[2]

  • Q4: Is it acceptable to use the results if a precipitate is visible in the wells?

    • A4: It is strongly advised not to use data from wells with visible precipitate. The presence of solid material means the actual concentration of your compound in solution is unknown and lower than intended, which will lead to inaccurate and unreliable results, such as underestimated potency (IC50).[2]

Issue 3: I need to increase the aqueous solubility of my pyrazole compound for reliable screening results.

  • Q5: Can I use pH adjustment to improve solubility?

    • A5: Yes, if your pyrazole derivative has ionizable functional groups (acidic or basic), altering the pH of the buffer can significantly impact its solubility.[3][4] For a pyrazole with a basic nitrogen atom, lowering the pH will protonate the compound, and the resulting salt form is typically much more water-soluble.[1] However, you must ensure the final pH is compatible with your biological system (e.g., cells or enzymes).[1]

  • Q6: How do cyclodextrins work, and are they suitable for my assay?

    • A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble drug molecules, like many pyrazoles, forming an "inclusion complex" that is water-soluble.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[2][7] This approach is often suitable for both in vitro and in vivo studies.

  • Q7: My compound has fundamentally poor solubility. Are there any other options?

    • A7: If formulation strategies are insufficient, structural modification may be necessary. This is a medicinal chemistry approach where polar functional groups (e.g., hydroxyl, amino) are introduced to the pyrazole scaffold to increase its intrinsic aqueous solubility.[3][8] Other strategies include creating prodrugs or forming salts.[3]

Data Presentation: Solubility of Pyrazole-Based Compounds

The following tables provide quantitative data on the solubility of two common pyrazole-based drugs, Celecoxib and Sildenafil, demonstrating the impact of different solvents and formulation strategies.

Table 1: Solubility of Celecoxib in Various Solvents and Formulations

Solvent / Formulation System Solubility Temperature Reference(s)
Water ~0.005 mg/mL (~5 µg/mL) 25°C [2]
Water 4.2 µg/mL Not Specified [5]
Ethanol ~25 mg/mL Room Temp [2][9]
DMSO ~16.6 mg/mL Room Temp [9]
Methanol Freely Soluble Not Specified [2]
1:4 Ethanol:PBS (pH 7.2) ~0.2 mg/mL Room Temp [9]
Water with β-Cyclodextrin Significantly Increased (1:1 Complex) Not Specified [6][10]

| Lyophilized Solid Dispersion (HP-β-CD) | 645 µg/mL (>150-fold increase) | Not Specified |[5] |

Table 2: Aqueous Solubility of Sildenafil (Base vs. Citrate Salt) and Formulation Effects

Compound / Formulation Solubility (in water) pH / Conditions Reference(s)
Sildenafil (Free Base) Insoluble / ~0.0 mg/mL Distilled Water [1][11]
Sildenafil (Free Base) 0.02 mg/mL pH ~7.0 (37°C) [11]
Sildenafil Citrate 3.5 - 4.1 mg/mL Distilled Water [11][12]
Sildenafil Citrate 7.1 mg/mL pH ~4.0 (37°C) [11]
Sildenafil Citrate / Xylitol Solid Dispersion (9:1) 30 mg/mL Water [12]
Sildenafil-loaded Solid SNEDDS ~82-fold increase vs. powder Water [13]

| Sildenafil-loaded Amorphous Microspheres | ~79-fold increase vs. powder | Water |[13] |

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and improving compound solubility.

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds prepared from a DMSO stock.

  • Prepare Stock Solutions: Dissolve the test pyrazole compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Plate Setup: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear 96-well or 384-well microtiter plate. Include a DMSO-only control.

  • Add Buffer: Add the aqueous assay buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration and a final DMSO concentration typically between 0.5% and 2%.

  • Mix and Incubate: Mix the contents thoroughly by gentle shaking for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering relative to the DMSO control indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Protocol 2: Thermodynamic Solubility Assay by Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the "gold standard." It is lower-throughput and requires more compound than kinetic assays.[13]

  • Compound Addition: Add an excess amount of the solid, crystalline pyrazole compound to a clear glass vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After incubation, allow the vials to sit undisturbed for a short period to let larger particles settle. Then, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed followed by careful removal of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer and temperature.

Protocol 3: Formulation with Co-solvents for In Vivo Studies

This protocol describes a common vehicle preparation for administering a poorly water-soluble pyrazole compound via oral gavage.

  • Weigh Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final dosing concentration and volume.

  • Initial Solubilization in DMSO: In a sterile conical tube, add a small volume of DMSO to the compound. The final concentration of DMSO in the formulation should typically be kept between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution.[2]

  • Add Co-solvents and Surfactants: Sequentially add other components. A common formulation consists of polyethylene glycol 400 (PEG400) and Tween-80.[2] For example, add PEG400 to a final concentration of 40% and Tween-80 to a final concentration of 5%. Vortex the solution after each addition to ensure it remains homogenous.

  • Final Dilution: Slowly add sterile saline (0.9% NaCl) or another aqueous vehicle to reach the final desired volume. Continue to vortex or mix until a clear, homogenous solution is obtained.

  • Quality Control: Visually inspect the final solution for any signs of precipitation or particulates before administration.

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Solubility Issues

This diagram outlines the logical steps a researcher should take when encountering a compound solubility problem in a biological assay.

G cluster_0 cluster_1 cluster_2 cluster_3 A Compound Precipitates in Aqueous Buffer B Is final [DMSO] > 0.5%? A->B C Lower [DMSO] & Re-test B->C Yes D Still Precipitates? B->D No C->D E Attempt Formulation Strategies D->E Yes J Proceed with Assay (with new formulation) D->J No (Problem Solved) F Use Co-solvents (e.g., PEG400, Tween-80) E->F G Adjust pH (for ionizable compounds) E->G H Use Cyclodextrins (e.g., HP-β-CD) E->H I Solubility Improved? I->J Yes K Consider Structural Modification (MedChem) I->K No

A logical workflow for troubleshooting pyrazole compound solubility.

Diagram 2: Simplified Signaling Pathway for a Pyrazole-Based Kinase Inhibitor

Many pyrazole derivatives function as kinase inhibitors, targeting pathways involved in cell growth and proliferation. This diagram shows a generic representation of such a pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor P1 Kinase 1 (e.g., PI3K, RAF) Receptor->P1 Activates P2 Kinase 2 (e.g., Akt, MEK) P1->P2 Activates P3 Kinase 3 (e.g., mTOR, ERK) P2->P3 Activates TF Transcription Factors P3->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Promotes Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->P2 Inhibits

Generic signaling pathway targeted by pyrazole kinase inhibitors.

References

identifying and minimizing side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products in pyrazole synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Pyrazole Product

Question: My pyrazole synthesis is resulting in a very low yield or failing altogether. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can be attributed to several factors. Systematically addressing each of the following points can help improve your reaction outcome.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to unwanted side reactions, consuming your starting materials and reducing the yield.[1] Hydrazine derivatives, in particular, can degrade over time.

    • Recommendation: Always use high-purity starting materials. It is advisable to use a freshly opened bottle of the hydrazine derivative or to purify it before use.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion under your current conditions.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If starting material is still present after a prolonged period, consider increasing the reaction temperature or extending the reaction time.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction rate and yield.

    • Recommendation: The Knorr synthesis is often acid-catalyzed.[4] Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid. The solvent also plays a crucial role; while ethanol is common, for certain substrates, aprotic dipolar solvents may give better results.[1]

  • Formation of Stable Intermediates: In some cases, the reaction can stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final pyrazole product.[5]

    • Recommendation: If you suspect the formation of a stable intermediate, try adjusting the reaction conditions to favor dehydration. This can include increasing the temperature or adding a dehydrating agent.[5]

troubleshooting_low_yield start Low Pyrazole Yield purity Assess Starting Material Purity start->purity conditions Evaluate Reaction Conditions start->conditions side_reactions Consider Side Reactions start->side_reactions purification Review Purification Technique start->purification purity_sol purity_sol purity->purity_sol Impurities Present? conditions_sol conditions_sol conditions->conditions_sol Suboptimal? side_reactions_sol side_reactions_sol side_reactions->side_reactions_sol Byproducts Evident? purification_sol purification_sol purification->purification_sol Loss During Purification? purify_reagents Purify or Replace Reagents purity_sol->purify_reagents Yes optimize_cond Optimize Temperature, Solvent, Catalyst, Time conditions_sol->optimize_cond Yes address_byproducts Address Specific Byproduct Formation side_reactions_sol->address_byproducts Yes optimize_pur Optimize Recrystallization or Chromatography purification_sol->optimize_pur Yes regioisomer_formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 1,3-Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 1,3-Dicarbonyl->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B knorr_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 1,3-Dicarbonyl in Ethanol add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine add_catalyst Add Acetic Acid (catalyst) add_hydrazine->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration or Concentration) cool->isolate purify Purify by Recrystallization or Chromatography isolate->purify celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits tebufenpyrad_pathway cluster_complexes Mitochondrial Inner Membrane ETC Electron Transport Chain C1 Complex I C3 Complex III C1->C3 e- H_ions Proton Gradient C1->H_ions Pumps H+ C2 Complex II C2->C3 e- C4 Complex IV C3->C4 e- C3->H_ions Pumps H+ C4->H_ions Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP NADH NADH NADH->C1 e- H_ions->ATP_Synthase Tebufenpyrad Tebufenpyrad Tebufenpyrad->C1 Inhibits

References

Technical Support Center: Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid.

I. Synthesis Overview

The most common and scalable synthetic route to this compound involves a two-step process: a Claisen condensation to form the key β-ketoester intermediate, followed by a Knorr pyrazole synthesis and subsequent hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis & Hydrolysis Ethyl Isonicotinate Ethyl Isonicotinate Dioxobutanoate Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate Ethyl Isonicotinate->Dioxobutanoate 1. Ethyl Acetate Ethyl Acetate Ethyl Acetate->Dioxobutanoate 2. Base Base (e.g., NaOEt) Base->Dioxobutanoate Catalyst Intermediate_Ester Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate Dioxobutanoate->Intermediate_Ester Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_Ester Acid Acidic Workup Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis

Caption: General workflow for the synthesis of the target molecule.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Step 1: Claisen Condensation to form Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate

Question Possible Cause(s) Troubleshooting Steps
Low or no yield of the β-ketoester. 1. Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. 3. Reversibility of the Reaction: The equilibrium may not favor the product.1. Use freshly prepared or properly stored anhydrous base. Ensure all glassware and solvents are rigorously dried. 2. Monitor the reaction by TLC or HPLC. If starting materials remain, consider extending the reaction time or gradually increasing the temperature. 3. Use at least one full equivalent of base to deprotonate the product and drive the equilibrium forward.[1]
Formation of significant side products. 1. Self-condensation of Ethyl Acetate: This can occur if the reaction conditions are not optimized. 2. Reaction with Solvent: The base may react with certain solvents.1. Add the ethyl acetate slowly to the mixture of the base and ethyl isonicotinate. Maintain a controlled temperature. 2. Use a non-reactive, anhydrous solvent such as toluene or THF.

Step 2: Knorr Pyrazole Synthesis & Hydrolysis

Question Possible Cause(s) Troubleshooting Steps
Low yield of the final pyrazole product. 1. Incomplete Cyclization: The reaction may not have gone to completion. 2. Side Reactions of Hydrazine: Hydrazine can be unstable and undergo side reactions, especially at elevated temperatures. 3. Product Loss During Workup: The product might be soluble in the aqueous or organic layers depending on the pH.1. Ensure the reaction is run for a sufficient amount of time, monitored by TLC/HPLC. A catalytic amount of acid (e.g., acetic acid) can facilitate the reaction.[2] 2. Add hydrazine hydrate slowly and maintain good temperature control. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.[3] 3. Carefully adjust the pH during workup. The carboxylic acid product will precipitate at its isoelectric point. Multiple extractions may be necessary.
The reaction mixture turns dark red or brown. 1. Hydrazine Decomposition/Side Reactions: This is a common observation in Knorr pyrazole syntheses and often indicates the formation of colored impurities.[3]1. While some color change is expected, excessive darkening can be minimized by using high-purity reagents, maintaining a controlled temperature, and running the reaction under an inert atmosphere. The use of a co-solvent like ethanol or propanol can sometimes lead to cleaner reactions.[2][3]
Difficulty in purifying the final product. 1. Presence of Colored Impurities: These can be difficult to remove by simple crystallization. 2. Co-precipitation of Starting Materials or By-products. 1. Consider a purification sequence:    a. Dissolve the crude product in a basic aqueous solution and wash with an organic solvent to remove non-acidic impurities.    b. Treat the aqueous layer with activated carbon to remove colored impurities.    c. Filter and carefully acidify to precipitate the pure product. 2. An alternative is to form an acid addition salt (e.g., hydrochloride) to facilitate crystallization and purification.[4]

digraph "Troubleshooting_Low_Yield" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Low Yield in Knorr Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Completion" [label="Check Reaction Completion (TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incomplete" [label="Reaction Incomplete", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Extend_Time" [label="Extend Reaction Time or\nIncrease Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Workup" [label="Review Workup Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; "pH_Issue" [label="Incorrect pH for Precipitation?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Adjust_pH" [label="Optimize pH for Product Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solubility_Issue" [label="Product Soluble in Wash?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Modify_Extraction" [label="Modify Extraction Solvents\nor Perform Back-Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Success" [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Completion"; "Check_Completion" -> "Incomplete"; "Incomplete" -> "Extend_Time" [label="Yes"]; "Incomplete" -> "Check_Workup" [label="No"]; "Extend_Time" -> "Success"; "Check_Workup" -> "pH_Issue"; "pH_Issue" -> "Adjust_pH" [label="Yes"]; "pH_Issue" -> "Solubility_Issue" [label="No"]; "Adjust_pH" -> "Success"; "Solubility_Issue" -> "Modify_Extraction" [label="Yes"]; "Modify_Extraction" -> "Success"; }

Caption: Troubleshooting workflow for low yield in the Knorr synthesis step.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this synthesis? A1: The primary safety concern is the use of hydrazine hydrate. Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5][6][7] Anhydrous hydrazine and its concentrated vapors can be flammable and explosive.[8][9]

  • Handling: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, consider a supplied-air respirator.[5]

  • Temperature Control: The Knorr synthesis can be exothermic.[2] Ensure adequate cooling capacity to control the reaction temperature and prevent runaway reactions.

  • Quenching: Have a quench solution (e.g., a solution of sodium hypochlorite) ready to neutralize any spills or residual hydrazine.

Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis? A2: For the synthesis of this compound using hydrazine (NH₂NH₂), regioselectivity is not an issue as hydrazine is a symmetrical molecule. However, if a substituted hydrazine (e.g., methylhydrazine) were used, a mixture of regioisomers would likely be formed.[10] The regioselectivity in such cases is influenced by the pH and the electronic nature of the substituents on the β-ketoester.[10]

Q3: What are common by-products in this synthesis? A3:

  • In the Claisen condensation: Self-condensation products of ethyl acetate.

  • In the Knorr synthesis: In addition to colored impurities from hydrazine decomposition, incomplete cyclization can leave hydroxyl-pyrazolidine intermediates.[10] If the final hydrolysis step is incomplete, the corresponding ethyl ester will remain as an impurity.

Side_Reactions Ketoester Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate Desired_Product Desired Pyrazole Ester Ketoester->Desired_Product Incomplete_Cyclization Hydroxyl-pyrazolidine Intermediate Ketoester->Incomplete_Cyclization Incomplete Dehydration Hydrazine Hydrazine Hydrazine->Desired_Product Hydrazine->Incomplete_Cyclization Hydrazine_Decomposition Colored Impurities Hydrazine->Hydrazine_Decomposition Heat, Air (O₂)

Caption: Potential side reactions in the Knorr synthesis step.

Q4: Can I use a different method to synthesize the pyrazole ring? A4: Yes, an alternative route involves the copper(II)-facilitated decarboxylation of 3,5-pyrazoledicarboxylic acid in the presence of pyridine and water.[11][12] This method builds the pyridyl-pyrazole skeleton in a single step but requires a different starting material. For this specific target molecule, the Knorr synthesis is generally more direct.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Add sodium ethoxide (1.1 eq) to anhydrous toluene.

  • Reaction: Heat the suspension to a gentle reflux. Add a solution of ethyl isonicotinate (1.0 eq) and ethyl acetate (1.2 eq) dropwise over 1-2 hours.

  • Completion: After the addition is complete, maintain the reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it onto a mixture of ice and concentrated HCl to neutralize the base.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol or 1-propanol.[2]

  • Reagents: Add hydrazine hydrate (2.0 eq) and a catalytic amount of glacial acetic acid (3-5 drops).[2]

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2-4 hours. Monitor the consumption of the ketoester by TLC.[2]

  • Hydrolysis: After cooling slightly, add an aqueous solution of sodium hydroxide (3.0 eq) and heat to reflux for another 2-3 hours to hydrolyze the ester.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent.

  • Purification: Dilute the residue with water. Wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities. Carefully adjust the pH of the aqueous layer to its isoelectric point (typically pH 4-5) with 1M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the final product.

References

Technical Support Center: Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridine derivatives.

Troubleshooting Guides (Q&A Format)

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Column Chromatography Problems

Question: My polar pyridine derivative is streaking badly or sticking to the baseline (Rf = 0) on a silica gel column, even with highly polar solvents like 10-20% methanol in dichloromethane. What can I do?

Answer: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[1][2] The basic nitrogen atom of the pyridine ring strongly interacts with the acidic silanol groups on the silica surface, leading to poor elution and significant peak tailing.[3]

Here are several strategies to resolve this:

  • Add a Competing Base: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your eluent.[1] A typical starting concentration is 0.1-1% of the total solvent volume. The competing base will preferentially interact with the acidic sites on the silica, allowing your pyridine derivative to elute more cleanly.[3]

  • Use an Alternative Stationary Phase: If adding a base doesn't resolve the issue, consider switching to a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[4]

    • Reverse-Phase (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography can be effective. However, highly polar compounds may elute too quickly with little retention.[5][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds.[6][7] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[6][7]

  • Modify the Compound: As a last resort, you can temporarily protect the basic nitrogen with a group like Boc (tert-butyloxycarbonyl).[4] This makes the compound less polar and less basic, facilitating purification on silica gel. The protecting group can then be removed in a subsequent step.[4]

Question: My chromatographic peaks are showing significant tailing. Why is this happening and how can I fix it?

Answer: Peak tailing is a common problem when purifying pyridine derivatives on silica-based columns.[3] The primary causes are strong interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface.[3] Column overload and injecting the sample in a solvent stronger than the mobile phase can also contribute to tailing.[3]

Solutions to Mitigate Peak Tailing:

StrategyDescriptionTypical Concentration/Parameters
Add a Competing Base Add a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase. This shields the analyte from active silanol sites.[3]0.1 - 1% TEA or NH4OH
Add an Acidic Modifier Use a low concentration of an acid like formic or acetic acid in the mobile phase (for reverse-phase). This protonates the pyridine, and can improve peak shape, but ensure your compound is stable.0.1% Formic Acid or Acetic Acid
Lower Sample Load Injecting too much sample can saturate the stationary phase, leading to tailing.[3] Reduce the amount of material loaded onto the column.Load <1% of column mass
Use an End-Capped Column For HPLC, select a modern, high-purity, end-capped C18 or C8 column. These have fewer residual silanol groups, resulting in more symmetrical peaks for basic compounds.[3]e.g., C18 with TMS end-capping
Issue 2: Acid-Base Extraction Difficulties

Question: I'm trying to perform an acid-base extraction to purify my pyridine derivative, but I'm getting a persistent emulsion at the interface. How can I break it?

Answer: Emulsions are common when extracting polar compounds, especially when there are particulates or when the densities of the aqueous and organic layers are similar.

Strategies to Break Emulsions:

  • Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Saturation: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help force the separation.

  • Filtration: Filter the entire mixture through a pad of celite or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.

Issue 3: Recrystallization Failures

Question: My polar pyridine derivative either won't crystallize from solution or it "oils out." What should I do?

Answer: These are common problems when trying to recrystallize polar compounds, which are often highly soluble in polar solvents. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or the melting point of the solid is lower than the temperature of the solution.[8]

Troubleshooting Recrystallization:

  • If no crystals form:

    • Induce Crystallization: Try scratching the inside of the flask below the surface of the liquid with a glass rod.[9] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[9]

    • Reduce Solvent Volume: You may have used too much solvent.[9] Gently heat the solution to boil off some of the solvent, increasing the concentration of your compound, and then allow it to cool again.[9]

    • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the first solvent) until the solution becomes cloudy (the cloud point), then add a drop or two of the good solvent to clarify. Let this solution cool slowly.

  • If the compound oils out:

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the same solvent to make the solution less concentrated. Allow it to cool more slowly.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in a -20 °C freezer if the solvent allows) to see if the oil will solidify.

    • Change Solvents: The boiling point of your chosen solvent may be too high. Select a lower-boiling solvent or a different solvent system altogether.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography column for purifying polar pyridine derivatives?

A1: There is no single "best" column, as the choice depends on the specific properties of your compound. However, for reverse-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is a good starting point as they minimize interactions with basic compounds.[3] For highly polar pyridine derivatives that show poor retention on C18, a HILIC column is often a better choice.[3][6]

Q2: How does mobile phase pH affect the chromatography of pyridines?

A2: The pH of the mobile phase is critical because it determines the ionization state of the pyridine derivative. Most simple pyridine derivatives have a pKa around 5-6.[3]

  • At low pH (< 3): The pyridine nitrogen is protonated (positively charged). This can be useful in reverse-phase for increasing polarity and in ion-exchange chromatography.

  • At high pH (> 8): The pyridine is neutral. This often leads to better peak shapes on reverse-phase columns, but requires a pH-stable column as traditional silica-based columns can dissolve at high pH.[3]

Q3: When should I choose recrystallization over chromatography?

A3: Recrystallization is an excellent choice when you have a solid compound with moderate to high purity (>90%) and need to remove small amounts of impurities. It is often more scalable and cost-effective than chromatography for large quantities. Chromatography is more suitable for complex mixtures with multiple components, for separating compounds with very similar polarities, or when the desired compound is an oil.

Q4: My compound is soluble in water. How can I extract it into an organic solvent?

A4: Extracting highly polar, water-soluble compounds can be challenging.

  • Salting Out: Add a large amount of a salt like sodium chloride or potassium carbonate to the aqueous layer. This reduces the solubility of the organic compound in the aqueous phase and can drive it into the organic layer.

  • Use a More Polar Solvent: Use a more polar extraction solvent like n-butanol or a mixture such as 3:1 chloroform/isopropanol, which can pull more polar compounds out of the aqueous phase.[10]

  • Continuous Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.

  • pH Adjustment: If your pyridine derivative is in an acidic aqueous solution, basifying it with a base like sodium hydroxide will neutralize the pyridine nitrogen, making the compound less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine (TEA)
  • Prepare the Slurry: In a beaker, add silica gel to your chosen eluent (e.g., 95:5 dichloromethane/methanol) containing 0.5% triethylamine. Mix to form a uniform slurry.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.

  • Load the Sample: Dissolve your crude pyridine derivative in a minimal amount of the column eluent or dichloromethane. If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elute: Carefully add the eluent to the top of the column and begin elution, collecting fractions.

  • Analyze: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Protocol 2: Acid-Base Extraction for a Pyridine Derivative
  • Dissolve: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). Shake the funnel gently at first, venting frequently to release any pressure. Your basic pyridine derivative will become protonated and move into the aqueous layer.

  • Separate Layers: Drain the lower layer. Keep the aqueous layer, which now contains your protonated product.

  • Basify: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) until the solution is basic (test with pH paper). This will deprotonate your pyridine derivative.

  • Re-extract: Extract the now neutral pyridine derivative back into an organic solvent (e.g., 2-3 times with fresh portions of ethyl acetate or DCM).

  • Wash and Dry: Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified pyridine derivative.

Protocol 3: 2D Thin-Layer Chromatography (TLC) for Stability Assessment

This technique helps determine if your compound is degrading on the silica gel.[3]

  • Spotting: Spot your sample mixture in the bottom-left corner of a square TLC plate.

  • First Development: Develop the plate in a suitable solvent system.

  • Dry and Rotate: Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that the compound is degrading on the TLC plate, and likely will on a silica column as well.[3]

Visualized Workflows

G start Purification Issue (e.g., impure sample) decision1 Is the compound a solid? start->decision1 decision2 Is purity >90%? decision1->decision2 Yes decision3 Is the compound acidic or basic? decision1->decision3 No (Oil/Liquid) decision2->decision3 No process1 Attempt Recrystallization decision2->process1 Yes process2 Perform Acid-Base Extraction decision3->process2 Yes process3 Use Column Chromatography decision3->process3 No (Neutral) end_node Pure Compound process1->end_node process2->process3 Further purification may be needed process3->end_node

Caption: Decision tree for selecting an initial purification technique.

G start Chromatography Problem Identified check_tailing Peak Tailing or Streaking? start->check_tailing check_resolution Poor Resolution? check_tailing->check_resolution No sol_tailing1 Add Competing Base (e.g., 0.5% TEA) check_tailing->sol_tailing1 Yes check_recovery Low Recovery? check_resolution->check_recovery No sol_res1 Optimize Mobile Phase (change solvent ratio) check_resolution->sol_res1 Yes sol_rec1 Check for Degradation (2D TLC) check_recovery->sol_rec1 Yes end_node Problem Resolved check_recovery->end_node No sol_tailing2 Change Stationary Phase (Alumina, HILIC) sol_tailing1->sol_tailing2 If ineffective sol_tailing2->end_node sol_res2 Use Finer Stationary Phase (smaller particle size) sol_res1->sol_res2 If ineffective sol_res2->end_node sol_rec2 Use Inert Stationary Phase sol_rec1->sol_rec2 If degradation occurs sol_rec2->end_node

Caption: A high-level workflow for troubleshooting common chromatography issues.

References

ensuring stability and proper storage of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the stability and proper storage of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. The following information is compiled to assist researchers, scientists, and drug development professionals in handling and storing this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: While specific stability data for this exact compound is limited, based on the general guidelines for related pyrazole carboxylic acids and pyridine-containing compounds, it is recommended to store this compound in a cool, dry, and dark place.[1][2] Optimal storage is at 2°C - 8°C in a tightly sealed container to prevent moisture absorption and degradation.[3][4]

Q2: How should I handle this compound in the laboratory?

A: Due to the presence of a pyridine ring, this compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential fumes.[5][6] Standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[5][7] Avoid creating dust, and use non-sparking tools when handling the solid material.[6][8]

Q3: What are the potential signs of degradation?

A: Visual signs of degradation can include a change in color or the appearance of the solid. Any significant deviation from a white to off-white crystalline powder could indicate decomposition.[3] For a more definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of impurity peaks or a decrease in the main peak's area over time.

Q4: What are the likely degradation pathways for this molecule?

A: Although specific degradation pathways for this compound have not been extensively documented, potential degradation could occur through decarboxylation of the carboxylic acid group, especially at elevated temperatures. Oxidation of the pyridine or pyrazole ring is also a possibility, particularly in the presence of strong oxidizing agents or prolonged exposure to air and light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.Verify the storage conditions (temperature, light, and moisture protection). Run a purity check using HPLC or NMR to assess the integrity of the compound.
Poor solubility The compound may have degraded into less soluble impurities.Confirm the purity of the compound. If impurities are detected, purification by recrystallization may be necessary. Ensure the correct solvent and pH are being used for dissolution.
Discoloration of the solid material Exposure to light, air (oxidation), or contaminants.Store the compound in an amber vial or a light-blocking container in an inert atmosphere (e.g., under argon or nitrogen). Avoid repeated opening and closing of the container.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm and 280 nm

4. Analysis:

  • Integrate the peak areas. The purity can be estimated by the relative area of the main peak. The appearance of new peaks in aged samples compared to a fresh sample can indicate degradation.

Visualizations

G Hypothetical Degradation Pathway A This compound B Decarboxylation (Heat) A->B D Oxidation (Light, Air) A->D C 4-(1H-Pyrazol-5-yl)pyridine B->C E Oxidized Degradation Products D->E G Experimental Workflow for Stability Testing cluster_0 Sample Preparation & Initial Analysis cluster_1 Stress Conditions cluster_2 Time-Point Analysis A Receive/Synthesize Compound B Store under Recommended Conditions (2-8°C, Dark, Dry) A->B C Initial Purity Analysis (t=0) (HPLC, NMR) B->C D Elevated Temperature (e.g., 40°C) C->D E Light Exposure (Photostability Chamber) C->E F High Humidity (e.g., 75% RH) C->F G Analyze Samples at Time Points (t=1, t=2, ...) D->G E->G F->G H Compare Purity Data to t=0 G->H I Identify Degradants H->I

References

Technical Support Center: Synthesis of Pyrazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of pyrazole-3-carboxamide derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazole-3-carboxamide derivatives, offering potential causes and solutions to refine your experimental methods.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid: The activating agent (e.g., SOCl₂, oxalyl chloride) or coupling reagent (e.g., EDC, HATU) may be old, hydrated, or used in insufficient quantity.[1] 2. Poor nucleophilicity of the amine: The amine might be protonated, sterically hindered, or electronically deactivated.[1] 3. Hydrolysis of activated intermediate: Presence of water in the reaction can hydrolyze the acyl chloride or the activated ester.[1] 4. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can lead to poor conversion.[1]1. Use fresh, anhydrous activating/coupling agents and consider increasing the equivalents (1.1-1.5 eq).[2] 2. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid and free the amine.[3] For sterically hindered substrates, consider longer reaction times or gentle heating. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Screen different solvents (e.g., DCM, DMF, THF). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Messy TLC with Multiple Spots 1. Side reactions: Formation of byproducts such as symmetrical anhydrides from the carboxylic acid or reaction of the coupling agent with itself. 2. Degradation of starting materials or product: This can occur if the reaction is heated for too long or at too high a temperature. 3. Presence of coupling agent byproducts: Reagents like EDC and HOBt generate byproducts (e.g., dicyclohexylurea (DCU) if DCC is used, and various urea byproducts from EDC) that can appear on TLC.1. Optimize the stoichiometry of reagents. Add the coupling agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[2] 2. Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid excessive heating. 3. Follow proper work-up procedures to remove these byproducts (see "Purification Challenges" below).
Purification Challenges 1. Difficulty removing urea byproducts (from EDC/DCC): These byproducts can be difficult to separate from the desired product by column chromatography. 2. Product is too polar or too non-polar for standard silica gel chromatography. 3. "Oiling out" during recrystallization: The compound separates as an oil instead of forming crystals.[4]1. For EDC, wash the organic layer with dilute acid (e.g., 1N HCl) and then a dilute base (e.g., sat. NaHCO₃) to remove the urea byproduct and any remaining HOBt.[2] For DCC, the DCU byproduct is largely insoluble in most organic solvents and can be removed by filtration. 2. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different solvent system for chromatography. 3. Try a mixed-solvent recrystallization. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid, then allow it to cool slowly.[4] Common solvent pairs include ethanol/water and hexane/ethyl acetate.[4]
Formation of Regioisomers Use of unsymmetrical pyrazoles or amines: If either the pyrazole or the amine has multiple reactive sites, a mixture of isomers can be formed.1. Use starting materials with protecting groups to block alternative reactive sites. 2. Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of one isomer. Regioselectivity can be highly dependent on these factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrazole-3-carboxamides?

A1: The two most common methods are:

  • From Pyrazole-3-carboxylic Acids: This is a two-step process. First, the carboxylic acid is activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide bond. Alternatively, peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can be used to directly couple the carboxylic acid with the amine.[3][5]

  • From Pyrazole-3-carbonitriles: The nitrile group can be hydrolyzed to the primary carboxamide using acidic or basic conditions, often with hydrogen peroxide.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The choice of eluent will depend on the polarity of your compounds.

Q3: My pyrazole-3-carboxylic acid is poorly soluble. How can I improve its reactivity in a coupling reaction?

A3: Poor solubility can hinder reactivity. You can try the following:

  • Use a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Gently heat the reaction mixture to improve solubility, but be mindful of potential degradation.

  • Convert the carboxylic acid to its more reactive acyl chloride, which may have different solubility properties.

Q4: What is the role of a base like triethylamine (TEA) or DIPEA in the coupling reaction?

A4: A non-nucleophilic base is often added to scavenge the acid (e.g., HCl) that is generated during the reaction, particularly when starting from an acyl chloride or when using amine salts. This prevents the protonation and deactivation of the amine nucleophile, allowing it to react with the activated carboxylic acid derivative.[3]

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Formation from Pyrazole-3-carbonyl Chloride
EntryAmineSolventReaction ConditionsYield (%)Reference
1AcetanilideXyleneReflux, 10 h77[6]
2p-NitroacetanilideXyleneReflux, 10 h69[6]
3p-MethylacetanilideTolueneReflux, 10 h70[6]
4p-ChloroacetanilideXyleneReflux, 10 h73[6]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-3-carboxamide via Acyl Chloride Intermediate

Step 1: Formation of Pyrazole-3-carbonyl Chloride

  • To a solution of pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C under an inert atmosphere. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using TLC.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude pyrazole-3-carbonyl chloride is often used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the crude pyrazole-3-carbonyl chloride from the previous step in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Amide Coupling using EDC/HOBt
  • To a round-bottom flask, add the pyrazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • If the amine is used as a salt, or if the carboxylic acid is particularly acidic, add a non-nucleophilic base like DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove byproducts and excess reagents.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or recrystallization.[2]

Visualizations

Synthesis and Troubleshooting Workflow

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Pyrazole-3-carboxylic Acid + Amine activation Activation of Carboxylic Acid (e.g., SOCl₂ or EDC/HOBt) start->activation coupling Amide Coupling Reaction activation->coupling workup Aqueous Work-up coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: Pyrazole-3-carboxamide purification->product check_yield Check Yield purification->check_yield check_yield->product Acceptable low_yield Low Yield check_yield->low_yield Low optimize Optimize Conditions: - Reagent Purity - Solvent - Temperature - Time low_yield->optimize optimize->activation Re-run Synthesis

Caption: A logical workflow for the synthesis and troubleshooting of pyrazole-3-carboxamide derivatives.

FLT3 Signaling Pathway and Downstream Effectors

Pyrazole-3-carboxamide derivatives have been investigated as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key player in acute myeloid leukemia (AML).[7] Constitutive activation of FLT3 through mutations leads to the activation of several downstream signaling pathways that promote cell proliferation and survival.

FLT3_Signaling cluster_ras RAS/MEK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K JAK JAK FLT3_Receptor->JAK Pyrazole_Inhibitor Pyrazole-3-carboxamide Derivative Pyrazole_Inhibitor->FLT3_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified diagram of the FLT3 signaling pathway and its downstream effectors.

References

overcoming common issues in the N-alkylation of pyrazole rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of pyrazole rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazoles, offering potential causes and actionable solutions.

Issue 1: Poor or No Product Yield

Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can impede the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1][2]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

    • Steric Hindrance: A bulky alkylating agent may react sluggishly.

  • Optimize Reaction Conditions:

    • Temperature: While many N-alkylations proceed at room temperature, some may require heating to achieve a reasonable reaction rate. Monitor the reaction's progress via TLC or LC-MS to determine the optimal temperature.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete conversion is a common reason for low yields.[2]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the selectivity for the desired isomer?

A: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of N1 versus N2 isomers is influenced by a delicate interplay of steric and electronic factors.

  • Steric Effects:

    • Pyrazole Substitution: The position of substituents on the pyrazole ring is a primary determinant of regioselectivity. Alkylation generally occurs at the less sterically hindered nitrogen atom. For example, in 3-substituted pyrazoles, the N1 position is typically favored.[2]

    • Alkylating Agent: Using a sterically demanding alkylating agent can enhance selectivity for the less hindered nitrogen.[1] For instance, sterically bulky α-halomethylsilanes have been shown to significantly improve N1-selectivity.[3]

  • Electronic Effects:

    • Electron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms, thereby affecting the regiochemical outcome.

  • Reaction Conditions:

    • Base and Solvent System: The choice of base and solvent is critical.

      • K₂CO₃ in DMSO is a combination known to be effective for achieving regioselective N1-alkylation.[2][4]

      • Sodium Hydride (NaH) in THF is another system known to promote high N1-regioselectivity with primary alkyl halides.[2]

      • In some cases, changing the base can even lead to opposite regioselectivity. For instance, using sodium hydride instead of potassium carbonate can prevent the formation of regioisomeric byproducts in certain reactions.[2][5]

    • Catalyst: The use of specific catalysts can direct the alkylation to a particular nitrogen. For example, a magnesium-based catalyst like MgBr₂ has been reported to favor N2-alkylation.[1]

Issue 3: Unexpected Side Reactions

Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Besides the formation of regioisomers, other side reactions can occur during pyrazole N-alkylation.

  • C-Alkylation: In some instances, particularly with pyrazolone derivatives, alkylation can occur on a carbon atom of the ring, leading to a mixture of N- and C-alkylated products.[6] The choice of solvent and base can influence the N/C alkylation ratio.

  • Over-alkylation: If the newly formed N-alkylated pyrazole is sufficiently nucleophilic, it can undergo a second alkylation to form a quaternary pyrazolium salt. This is more likely to occur if an excess of the alkylating agent is used.

  • Ring Opening: Under strongly basic conditions, deprotonation at a carbon atom (e.g., C3) can sometimes lead to ring-opening of the pyrazole.[6]

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity (Mixture of N1/N2 Isomers) sterics Analyze Steric Factors start->sterics conditions Modify Reaction Conditions start->conditions agent Change Alkylating Agent sterics->agent base_solvent Alter Base/Solvent System conditions->base_solvent catalyst Introduce a Catalyst conditions->catalyst bulky_agent Use a Sterically Bulky Alkylating Agent agent->bulky_agent N1_favored Favoring N1-Alkylation: - K2CO3 in DMSO - NaH in THF base_solvent->N1_favored N2_favored Favoring N2-Alkylation: - MgBr2 catalyst catalyst->N2_favored outcome Improved Regioselectivity N1_favored->outcome N2_favored->outcome bulky_agent->outcome

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data on how different reaction parameters can influence the yield and regioselectivity of pyrazole N-alkylation.

Table 1: Effect of Base and Solvent on N-Alkylation of 3-Substituted Pyrazoles

3-SubstituentAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
MethylIodomethaneK₂CO₃DMSO>95:5High[1]
MethylBenzyl BromideNaHTHFHigh (N1)Good[2]
PhenylPhenethyl trichloroacetimidateCSADCE2.5:156[7]
MethylEthyl BromoacetateMgBr₂THF24:7675[1]
PhenylIodomethaneKHMDSTHF/DMSO92:8-[1]

Note: Data is illustrative and compiled from various sources on substituted pyrazoles. The exact ratios and yields may vary depending on the specific substrate and reaction conditions.

Table 2: N-Alkylation of 4-Chloropyrazole with Various Trichloroacetimidates

Alkylating AgentYield (%)
4-Methoxybenzyl trichloroacetimidate92
Phenethyl trichloroacetimidate77
Benzhydryl trichloroacetimidate59
4-Chlorobenzyl trichloroacetimidate37

Reaction conditions: Camphorsulfonic acid (CSA) catalyst in 1,2-dichloroethane (DCE) at room temperature for 4 hours.[7]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole

This protocol describes a general method for the N1-alkylation of a substituted pyrazole using an alkyl halide and a base.

Materials:

  • Substituted pyrazole (e.g., 3-methylpyrazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the pyrazole (1.0 equivalent) in anhydrous DMF or DMSO, add the base (1.2-2.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to ensure deprotonation of the pyrazole nitrogen.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[1][8]

Experimental Workflow for Base-Mediated N-Alkylation

start Start combine Combine pyrazole, base, and anhydrous solvent start->combine stir1 Stir for 15-30 min at room temperature combine->stir1 add_alkyl_halide Add alkylating agent stir1->add_alkyl_halide react Stir at desired temperature (Monitor by TLC/LC-MS) add_alkyl_halide->react workup Aqueous workup and extraction react->workup dry_concentrate Dry, filter, and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: A general experimental workflow for the base-mediated N-alkylation of pyrazoles.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This protocol provides a milder alternative to strong base methods for the N-alkylation of pyrazoles.[7]

Materials:

  • Pyrazole derivative

  • Trichloroacetimidate electrophile

  • Camphorsulfonic acid (CSA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an argon atmosphere, combine the pyrazole (1 equivalent), the trichloroacetimidate (1 equivalent), and CSA (0.2 equivalents).

  • Add anhydrous DCE to form a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • After 4 hours, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Logical Relationship of Reagents and Conditions in Acid-Catalyzed N-Alkylation

cluster_reactants Reactants cluster_conditions Conditions pyrazole Pyrazole (Nucleophile) product N-Alkyl Pyrazole pyrazole->product imidate Trichloroacetimidate (Electrophile) imidate->product catalyst CSA (Brønsted Acid) Catalyst catalyst->product enables reaction solvent Anhydrous DCE (Solvent) solvent->product temp Room Temperature temp->product

Caption: Key components and conditions for the acid-catalyzed N-alkylation of pyrazoles.

References

Validation & Comparative

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid activity vs other JNK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the inhibitory activity of prominent c-Jun N-terminal kinase (JNK) inhibitors is presented below. Despite a thorough search of available scientific literature, no public data was found on the JNK inhibitory activity of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. Therefore, a direct comparison of this specific compound is not possible at this time. This guide focuses on a selection of well-characterized JNK inhibitors, providing a comparative overview of their potency, selectivity, and mechanisms of action to aid researchers in drug discovery and development.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, such as inflammation, apoptosis, cell proliferation, and differentiation. Dysregulation of the JNK pathway has been linked to numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.

This guide provides a comparative analysis of several key JNK inhibitors, summarizing their inhibitory activities against the three main JNK isoforms (JNK1, JNK2, and JNK3) and offering insights into their potential therapeutic applications.

Quantitative Comparison of JNK Inhibitor Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the IC50 values of several well-known JNK inhibitors against the different JNK isoforms.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Selectivity Profile
SP600125 404090Pan-JNK
AS602801 (Bentamapimod) 8090230Pan-JNK
Tanzisertib (CC-930) 6176JNK2/3 selective
JNK-IN-8 4.6718.70.98Pan-JNK, potent on JNK3
JNK3 inhibitor-3 147.844.04.1JNK3 selective

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that is activated by a wide array of extracellular stimuli. The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself. Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun P AP1 AP-1 Complex cJun->AP1 Gene Gene Expression (Apoptosis, Inflammation, etc.) AP1->Gene Inhibitor JNK Inhibitors Inhibitor->JNK Kinase_Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare Incubate Incubate Reaction Mixture Prepare->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (Radioactivity or Luminescence) Stop->Detect Analyze Analyze Data (Calculate % Inhibition, IC50) Detect->Analyze End End Analyze->End

A Comparative Analysis of Pyrazole and Pyrimidine Cores in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds capable of interacting with the ATP-binding site of kinases. Among these, pyrazole and pyrimidine rings have emerged as "privileged structures," forming the core of numerous clinically successful drugs.[1][2][3] This guide provides an objective, data-driven comparison of these two essential scaffolds, highlighting their respective contributions to inhibitor potency, selectivity, and pharmacokinetic properties to aid researchers in scaffold selection and drug design.

Core Chemical Structures and Properties

Both pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, and pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, are aromatic systems.[3] Their nitrogen atoms act as key hydrogen bond acceptors and donors, enabling them to mimic the adenine moiety of ATP and anchor inhibitors to the kinase hinge region—a critical interaction for potent inhibition.[4][5]

The choice between these scaffolds can significantly influence a compound's physicochemical and pharmacological profile. For instance, in the development of the Aurora kinase inhibitor Barasertib, the pyrazole fragment was preferred over alternatives like pyrimidine because it yielded potent inhibitors with lower lipophilicity and better overall drug-like properties. Conversely, pyrimidine is a core component in many FDA-approved drugs, valued for its ability to form multiple hydrogen bonds and serve as a versatile scaffold for substitution.[5]

Comparative Performance Data

The following tables summarize the in vitro potency and pharmacokinetic profiles of representative kinase inhibitors built around pyrazole and pyrimidine cores.

Table 1: Performance of Pyrazole-Based Kinase Inhibitors
Compound/Drug NameTarget Kinase(s)IC₅₀ / KᵢCell Line (Assay)Pharmacokinetic Parameters (Species)Reference
Ruxolitinib JAK1 / JAK22.8 nM / 3.3 nM-Oral Bioavailability: High[4]
Crizotinib ALK / c-MET24 nM / 20 nM-T½: 42 hours (Human)[1]
Afuresertib Akt1 / Akt2 / Akt30.02 nM / 2 nM / 2.6 nMHCT116 (IC₅₀=0.95 µM)-[4]
Encorafenib B-RafV600E0.3 nM-T½: 6.4 hours (Human)[1]
AT9283 Aurora A / Aurora B~3 nM / ~3 nMHCT116In vivo efficacy in mouse xenografts[6]
Compound 10 Bcr-Abl14.2 nMK562 (IC₅₀=0.27 µM)-[7]
SR-3576 JNK37 nM-Cell-based potency: ~1 µM[8]
Compound 17 Chk217.9 nMMCF7 (IC₅₀=10.4 µM)-[7]
Table 2: Performance of Pyrimidine-Based Kinase Inhibitors
Compound/Drug NameTarget Kinase(s)IC₅₀Cell Line (Assay)Pharmacokinetic Parameters (Species)Reference
Imatinib Bcr-Abl / c-KIT / PDGFR100-1000 nM-Oral Bioavailability: 98% (Human)[9]
Gefitinib EGFR2-37 nM-T½: 48 hours (Human)[9]
Erlotinib EGFR2 nM-Oral Bioavailability: 59% (Human)[9]
Abrocitinib JAK1Selective for JAK1-T½: 5 hours (Human)[10]
Compound 6c PDGFr / FGFr1.11 µM / 0.13 µMVascular Smooth Muscle Cells (IC₅₀=0.3 µM)Enhanced bioavailability vs parent compound[11]
Alisertib (MLN8237) Aurora A1.2 nM-In clinical trials[5]
Barasertib (AZD1152) Aurora B0.37 nM-In clinical trials[5]
Compound 24 CDK20.1-100 nM range-Oral Bioavailability (F): 40.7% (Rat)[12]

Key Experimental Protocols

The data presented above are typically generated using a standardized set of in vitro and in vivo assays. Detailed below are the methodologies for three fundamental experiments in kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[13][14]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method. A biotinylated substrate peptide is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, which generates a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the signal.[14][15]

Methodology:

  • Reagent Preparation:

    • Prepare a 5X kinase buffer and supplement with necessary cofactors.

    • Dilute the kinase, biotinylated substrate peptide, and ATP to their working concentrations in the kinase buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer.

    • Prepare a detection buffer containing the europium-labeled antibody and streptavidin-XL665.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the test inhibitor solution.

    • Add 4 µL of a mix containing the kinase and substrate.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for a duration determined by enzyme kinetics (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the detection buffer (which contains EDTA).

    • Seal the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against inhibitor concentration to determine the IC₅₀ value.[14]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of a kinase inhibitor on cancer cell lines.[16][17]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a specific cell line.

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor.

    • Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[16][19]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[19]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Plot the percentage of cell viability against inhibitor concentration to calculate the GI₅₀.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a kinase inhibitor following oral administration.

Objective: To determine key PK parameters such as Cₘₐₓ, Tₘₐₓ, T½, and oral bioavailability (F%).

Methodology:

  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats, acclimatized for at least one week.

    • Fast the animals overnight prior to dosing.

    • Administer the test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage at a specific dose (e.g., 10 mg/kg). For bioavailability calculation, a separate cohort receives an intravenous (IV) dose (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Prepare plasma samples by protein precipitation (e.g., with acetonitrile containing an internal standard).

    • Centrifuge to pellet the protein and analyze the supernatant.

    • Quantify the concentration of the inhibitor in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the plasma concentration versus time profile.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters, including AUC (Area Under the Curve), Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and T½ (elimination half-life).

    • Calculate oral bioavailability using the formula: F% = (AUCₒᵣₐₗ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₒᵣₐₗ) * 100.

Visualized Workflows and Pathways

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway: The Ras-Raf-MEK-ERK Cascade

This pathway is a central signaling cascade that is frequently dysregulated in cancer, making kinases like B-Raf and MEK prime targets for inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (e.g., B-Raf) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cell Proliferation, Survival, Differentiation Transcription->Response Raf_Inhibitor Pyrazole/Pyrimidine B-Raf Inhibitor Raf_Inhibitor->Raf MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Fig. 1: The MAPK/ERK signaling cascade and points of inhibition.
Experimental Workflow: HTRF Kinase Assay

This diagram illustrates the key steps involved in determining an inhibitor's IC₅₀ using the HTRF method.

HTRF_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis prep_inhibitor Prepare Inhibitor Serial Dilution dispense Dispense Reagents & Inhibitor to Plate prep_inhibitor->dispense prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->dispense incubate_reaction Incubate at RT (e.g., 60 min) dispense->incubate_reaction add_detection Add HTRF Detection Reagents incubate_reaction->add_detection incubate_detection Incubate at RT (60 min) add_detection->incubate_detection read_plate Read Plate (665nm / 620nm) incubate_detection->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Fig. 2: Workflow for an in vitro HTRF kinase inhibition assay.
Logical Comparison: Pyrazole vs. Pyrimidine Cores

This diagram provides a side-by-side comparison of the key features of pyrazole and pyrimidine scaffolds in the context of kinase inhibitor design.

Core_Comparison Title Core Scaffold Comparison for Kinase Inhibitors Pyrazole Pyrazole Core Five-membered ring Two adjacent nitrogens Properties: Typically 1 H-bond donor, 1 acceptor Can improve solubility Lower lipophilicity vs. larger rings Examples: Crizotinib, Ruxolitinib, Encorafenib Title->Pyrazole Pyrimidine Pyrimidine Core Six-membered ring Two nitrogens at 1,3-positions Properties: Can provide 2 H-bond acceptors Highly versatile for substitution Common ATP-mimetic Examples: Imatinib, Gefitinib, Abrocitinib Title->Pyrimidine Shared_Features {Shared Features|{Privileged Scaffolds|Aromatic Systems|Interact with Kinase Hinge Region|Form core of many FDA-approved drugs}} Pyrazole->Shared_Features Pyrimidine->Shared_Features

Fig. 3: Key comparative features of pyrazole and pyrimidine cores.

References

Validating the Biological Potential of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of the synthesized compound, 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. Given the well-documented pharmacological profiles of pyrazole and pyridine derivatives, this novel compound holds potential as a therapeutic agent. This document outlines experimental protocols and presents a comparative analysis with established drugs and related compounds to facilitate its evaluation as an anticancer, anti-inflammatory, or antitubercular agent.

Predicted Biological Activities and Rationale

The chemical scaffold of this compound, which integrates both a pyrazole ring and a pyridine moiety, suggests several potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3] The pyridine ring is also a common feature in many biologically active compounds, most notably in the antitubercular drug isoniazid.[4] Therefore, the primary activities to investigate for the title compound are anticancer, anti-inflammatory, and antitubercular effects.

Comparative Analysis of Biological Activity

To objectively assess the potency of this compound, its performance in biological assays should be compared against standard drugs and structurally related compounds with known activity.

Anticancer Activity

The antiproliferative potential of the synthesized compound can be evaluated against a panel of human cancer cell lines. A comparison with a standard chemotherapeutic agent like Doxorubicin and other pyrazole derivatives with reported anticancer activity will provide a benchmark for its efficacy.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)

Compound/DrugMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
This compound [Experimental Data][Experimental Data][Experimental Data]
Doxorubicin (Standard)0.8 - 1.20.5 - 1.00.4 - 0.9
Pyrazole-Quinoline Hybrid 7k--0.51 ± 0.05
Pyrazole Derivative 222.82 - 6.282.82 - 6.28-
Pyrazole Derivative 232.82 - 6.282.82 - 6.28-

Data for comparator compounds are sourced from published literature.[3][5]

Anti-inflammatory Activity

The anti-inflammatory properties can be assessed using both in vitro and in vivo models. The in vitro cyclooxygenase (COX) inhibition assay and the in vivo carrageenan-induced paw edema model are standard methods for this purpose.

Table 2: Comparative Anti-inflammatory Activity

Compound/DrugCOX-2 Inhibition (IC₅₀ in µM)Edema Inhibition (%) (in vivo)
This compound [Experimental Data][Experimental Data]
Celecoxib (Standard)0.04 - 0.0883.76
Diclofenac (Standard)0.6 - 1.286.72
Pyrazole Derivative 6b-85.78 ± 0.99
Trisubstituted Pyrazole 5a-≥84.2

Data for comparator compounds are sourced from published literature.[6][7][8]

Antitubercular Activity

The activity against Mycobacterium tuberculosis is a key area of investigation due to the structural similarity to isoniazid. The minimum inhibitory concentration (MIC) is the standard measure of efficacy.

Table 3: Comparative Antitubercular Activity (MIC in µg/mL)

Compound/DrugM. tuberculosis H37Rv
This compound [Experimental Data]
Isoniazid (Standard)0.02 - 0.06
Rifampicin (Standard)0.08 - 0.25
Isoniazid-Carbohydrate Hybrid0.31 - 3.12
Isoniazid-Sulfonate Hybrid SIH40.31 µM

Data for comparator compounds are sourced from published literature.[1][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the experimental findings.

In Vitro Anticancer Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compound and reference drugs are dissolved in DMSO and diluted to various concentrations with culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Wistar albino rats (150-200 g) are used.

  • Compound Administration: The test compound, a standard drug (e.g., Diclofenac), and a control vehicle are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[6][11]

Antitubercular Assay (Microplate Alamar Blue Assay)
  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: The test compound and standard drugs are dissolved in DMSO and serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[10]

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental processes and potential mechanisms of action.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Synthesis Synthesize 5-Pyridin-4-yl-1H- pyrazole-3-carboxylic acid Anticancer Anticancer Assays (MTT) Synthesis->Anticancer AntiInflammatory Anti-inflammatory Assays (Carrageenan Paw Edema) Synthesis->AntiInflammatory Antitubercular Antitubercular Assays (MABA) Synthesis->Antitubercular IC50 Calculate IC50 Anticancer->IC50 EdemaInhibition Calculate % Edema Inhibition AntiInflammatory->EdemaInhibition MIC Determine MIC Antitubercular->MIC Comparison Compare with Standard Drugs IC50->Comparison EdemaInhibition->Comparison MIC->Comparison Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal1 Signaling Protein 1 Receptor->Signal1 Signal2 Signaling Protein 2 Signal1->Signal2 TF Transcription Factor (e.g., NF-κB) Signal2->TF DNA DNA TF->DNA translocation Gene Pro-inflammatory Gene Expression DNA->Gene Inflammation Inflammation Gene->Inflammation Compound Pyrazole Derivative Compound->Signal2 Inhibition Logical_Relationship cluster_moieties Structural Moieties cluster_activities Potential Biological Activities Compound This compound Pyrazole Pyrazole Ring Compound->Pyrazole Pyridine Pyridine Ring Compound->Pyridine Anticancer Anticancer Pyrazole->Anticancer AntiInflammatory Anti-inflammatory Pyrazole->AntiInflammatory Antitubercular Antitubercular Pyridine->Antitubercular

References

Structure-Activity Relationship of 4-(Pyrazol-3-yl)-pyridines: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(pyrazol-3-yl)-pyridine derivatives as inhibitors of key protein kinases: c-Jun N-terminal kinase (JNK), Aurora kinases, and p38 MAP kinase. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in the rational design of next-generation kinase inhibitors.

The 4-(pyrazol-3-yl)-pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases implicated in a range of diseases, including neurodegenerative disorders, inflammation, and cancer. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for optimizing lead compounds and developing selective and effective therapeutics. This guide compares the SAR of this scaffold against three critical kinase families.

Comparative Analysis of Kinase Inhibitory Activity

The biological activity of 4-(pyrazol-3-yl)-pyridine derivatives is highly dependent on the substitution patterns on both the pyrazole and pyridine rings, as well as the nature of the substituent at the 2-position of the pyridine. The following sections and tables summarize the SAR for JNK3, Aurora A, and p38α kinases.

c-Jun N-terminal Kinase (JNK) Inhibition

Studies on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors reveal that the pyridine core is a significant improvement over the analogous pyrimidine core. Optimization of this scaffold has led to the discovery of potent and brain-penetrant JNK3 inhibitors with excellent selectivity against other kinases like p38.[1][2]

Key SAR observations for JNK3 inhibition include:

  • Pyridine vs. Pyrimidine Core: Pyridine-containing compounds are generally more potent than their pyrimidine counterparts.[1]

  • Substitution on the Pyridine Ring (X): Introduction of a chlorine atom at the 5-position of the pyridine ring can provide a significant boost in activity.[1]

  • Substitution on the Pyrazole Ring (R¹): N-alkylation of the pyrazole nitrogen can lead to a slight decrease in potency.[1]

  • Substituent at the 2-position of Pyridine (R²): The nature of the aniline substituent at this position plays a crucial role in modulating the inhibitory activity.

Table 1: SAR of 4-(Pyrazol-3-yl)-pyridine Derivatives as JNK3 Inhibitors [1][2]

CompoundXR² (Aniline Substituent)JNK3 IC₅₀ (nM)p38 IC₅₀ (µM)
12 HH4-morpholinoaniline160> 20
13 ClH4-morpholinoaniline80> 20
14 ClMe4-morpholinoaniline120> 20

Data extracted from Noël et al., Bioorg Med Chem Lett. 2011.[1][2]

Aurora Kinase Inhibition

The 3-cyano-6-(pyrazol-3-ylamino)pyridine scaffold has been identified as a potent inhibitor of Aurora kinases, particularly Aurora A. The development of this class of inhibitors was achieved by modifying the pyrimidine moiety of the known inhibitor VX-680 to a 3-cyano-pyridine ring, which led to excellent potency and selectivity.[3]

Table 2: SAR of 3-Cyano-6-(pyrazol-3-ylamino)pyridine Derivatives as Aurora A Kinase Inhibitors

CompoundR Group at 2-position of PyridineAurora A Kᵢ (nM)Aurora B Kᵢ (nM)HCT-116 Cell Proliferation IC₅₀ (nM)
6 4-(N-methylpiperazin-1-yl)aniline1.2101115

Data adapted from literature describing the modification of VX-680 to a 3-cyano-pyridine derivative.[3]

p38 MAP Kinase Inhibition

While direct SAR studies on a series of 4-(pyrazol-3-yl)-pyridine inhibitors of p38 are less common, extensive research on pyrazole urea-based inhibitors provides valuable insights. These studies highlight the importance of specific substitutions on the pyrazole ring and the urea moiety for potent and selective p38 inhibition.[4] A key feature of these inhibitors is their ability to bind to an allosteric site, stabilizing an inactive conformation of the kinase.

Table 3: SAR of Pyrazole-Urea Derivatives as p38α MAP Kinase Inhibitors [4]

CompoundR¹ (on Pyrazole N)R² (on Pyrazole C5)R³ (on Urea)p38α Binding (Kᵢ, nM)
Lead Compound Met-Bu4-Cl-Ph400
16 Pht-Bu4-Cl-Ph10
BIRB 796 p-Tolylt-Bu4-(2-morpholinoethoxy)naphthalen-1-yl0.1

Data extracted from Regan et al., J Med Chem. 2002 and Pargellis et al., Nat Struct Biol. 2002.[4] These compounds, while not strictly 4-(pyrazol-3-yl)-pyridines, share the core pyrazole element and provide critical insights into targeting p38.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. It is a common method for determining the IC₅₀ values of kinase inhibitors.[5][6][7][8]

Materials:

  • Recombinant human kinase (JNK3, Aurora A, or p38α)

  • Kinase-specific peptide substrate (e.g., ATF2 for JNK and p38, Kemptide for Aurora A)

  • ATP

  • Test compounds (4-(pyrazol-3-yl)-pyridine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the Kinase Reaction Buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the recombinant kinase enzyme to each well. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Kₘ value for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot for Phospho-Protein Detection

This technique is used to detect the phosphorylation status of a kinase's substrate, providing a cellular measure of inhibitor efficacy.[9][10][11]

Materials:

  • Cell line of interest (e.g., HeLa, 293T)

  • Kinase activator (e.g., UV radiation or anisomycin for the JNK/p38 pathway)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific for the target substrate, e.g., phospho-c-Jun, and total protein antibody for loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1-2 hours. Stimulate the desired signaling pathway with an appropriate activator.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizing the Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 4-(pyrazol-3-yl)-pyridine inhibitors and a typical experimental workflow.

SAR_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization Scaffold 4-(Pyrazol-3-yl)-pyridine Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Screening Primary Kinase Screening Synthesis->Screening SAR SAR Analysis (IC50 Determination) Screening->SAR Selectivity Selectivity Profiling SAR->Selectivity ADME ADME/Tox Profiling Selectivity->ADME InVivo In Vivo Efficacy Studies ADME->InVivo

General workflow for the discovery and optimization of kinase inhibitors.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Inhibitor 4-(Pyrazol-3-yl)-pyridine Inhibitor Inhibitor->JNK Response Apoptosis, Inflammation, Proliferation cJun->Response

Simplified JNK signaling pathway and the point of inhibition.

Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Inhibitor 3-Cyano-6-(pyrazol-3-ylamino) -pyridine Inhibitor Inhibitor->AuroraA Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis

Role of Aurora A kinase in mitosis and its inhibition.

p38_MAPK_Pathway Stress Stress/Inflammatory Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK36 MKK3/6 MAP3K->MKK36 p38 p38 MAPK MKK36->p38 MK2 MAPKAPK2 p38->MK2 Inhibitor Pyrazole-Urea Inhibitor Inhibitor->p38 Response Inflammatory Cytokine Production (TNF-α, IL-6) MK2->Response

The p38 MAP kinase signaling cascade and its inhibition.

References

Comparative Molecular Docking of Pyrazole Carboxamide Hybrids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of in-silico binding affinities and experimental data reveals the therapeutic potential of pyrazole carboxamide hybrids across various protein targets. These compounds have demonstrated significant inhibitory effects against a range of diseases, including cancer, microbial infections, and neurological disorders.

This guide provides a comparative overview of the molecular docking performance of various pyrazole carboxamide hybrids, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutic agents.

Performance Comparison: In-Silico and In-Vitro Data

Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of pyrazole carboxamide derivatives to a diverse set of protein targets. The following tables summarize key quantitative data from various studies, comparing the in-silico docking scores with corresponding in-vitro biological activities.

Anticancer Activity

Pyrazole carboxamide hybrids have been extensively investigated as potential anticancer agents, targeting various protein kinases and other key proteins involved in cancer progression.

Compound/DerivativeTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)In-Vitro Activity (IC50/Ki)Reference
Compound 10e Aurora-A kinase--0.16 ± 0.03 µM (IC50)[1]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativesHCT116 and MCF-7 cell lines--0.39 ± 0.06 µM and 0.46 ± 0.04 µM (IC50)[1]
Benzimidazole-pyrazole hybrid 6h B-cell lymphoma (BCL-2)4LXD-8.65-[2][3]
Pyrazole derivative 1b VEGFR-22QU5-10.09 kJ/mol-[4][5]
Pyrazole derivative 1d Aurora A2W1G-8.57 kJ/mol-[4][5]
Pyrazole derivative 2b CDK22VTO-10.35 kJ/mol-[4][5]
Carbonic Anhydrase Inhibition

Certain pyrazole carboxamide hybrids have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like glaucoma and cancer.[6]

CompoundTarget IsoformBinding ScoreKi ValueReference
6a hCA I-9.30.063 µM[6]
6a hCA II-8.50.007 µM[6]
6b hCA I-7.6-[6]
6b hCA II-7.9-[6]
Acetazolamide (AAZ)hCA I-6.0-[6]
Acetazolamide (AAZ)hCA II-6.1-[6]
Antimicrobial and Other Activities

The versatility of the pyrazole carboxamide scaffold is further demonstrated by its activity against microbial targets and enzymes implicated in other diseases.

Compound/DerivativeTarget/OrganismActivityReference
1,2,3-triazole-pyrazole hybrid 7e E. coli0.778 ± 0.009 µM (Effective Concentration)[7]
1,2,3-triazole-pyrazole hybrid 7c P. aeruginosa and C. albicans0.743 ± 0.005 µM (Effective Concentration)[7]
Pyrazole-4-carboxamide 7a Botrytis cinereaGood inhibitory activity[8]
Pyrazole-aromatic carboxamide 11ea R. cerealis0.93 µg/mL (EC50)[9]
Pyrazole carboxamide derivativesCholinesterases (AChE and BChE)6.60 ± 0.62 - 14.15 ± 1.09 nM (Ki for AChE)[10]

Experimental Protocols: A Generalized Workflow

The following section outlines a typical workflow for the comparative molecular docking of pyrazole carboxamide hybrids, based on methodologies reported in the cited literature.

I. Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structures of the pyrazole carboxamide hybrid molecules are drawn using chemical drawing software like ChemDraw. The structures are then converted to a 3D format and subjected to energy minimization using force fields like MMFF94.

  • Receptor Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules, co-factors, and existing ligands are removed from the protein structure. Polar hydrogen atoms and appropriate charges (e.g., Kollaman or Gasteiger) are added to the protein.

II. Molecular Docking Simulation
  • Active Site Identification: The binding site of the protein is defined, often based on the location of the co-crystallized ligand in the PDB structure or through active site prediction servers.

  • Grid Generation: A grid box is generated around the defined active site to specify the search space for the docking algorithm.

  • Docking Algorithm: Automated docking is performed using software such as AutoDock. A Lamarkian genetic algorithm is commonly employed to explore the conformational space of the ligand within the active site.

  • Pose Selection and Analysis: The docking software generates multiple binding poses for each ligand. The pose with the lowest binding energy or docking score is typically selected as the most probable binding conformation. These interactions are then visualized and analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

Visualizing the Process and Pathways

To better understand the workflow and the context of these molecular docking studies, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase Ligand_Prep Ligand Preparation (3D Structure & Energy Minimization) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (PDB Retrieval, Cleaning & Protonation) Receptor_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock) Grid_Gen->Docking Analysis Pose Analysis & Scoring (Binding Energy & Interactions) Docking->Analysis In_Vitro In-Vitro Biological Assays (e.g., IC50, Ki) Analysis->In_Vitro Correlation Signaling_Pathway_Example cluster_pathway Example Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Carboxamide Hybrid Pyrazole->RTK Inhibition Logical_Relationship In_Silico In-Silico Studies (Molecular Docking) Lead_Ident Lead Compound Identification In_Silico->Lead_Ident SAR Structure-Activity Relationship (SAR) In_Silico->SAR Synthesis Chemical Synthesis & Characterization Lead_Ident->Synthesis In_Vitro In-Vitro Testing (Biological Activity) Synthesis->In_Vitro In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Guide to Novel Pyrazole Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of antimicrobial activities.[1][2][3] This guide provides an in vitro evaluation of several novel pyrazole derivatives, comparing their antibacterial efficacy through experimental data and outlining the methodologies for their assessment.

Comparative Antibacterial Activity

The antibacterial potential of novel pyrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the MIC values of various pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in recent studies. Lower MIC values indicate higher antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Positive Bacteria (µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisReference
Hydrazone 21a62.5 - 12562.5 - 125[1]
Hydrazone 21bEqual to ChloramphenicolEqual to Chloramphenicol[1]
Hydrazone 21cEqual to ChloramphenicolEqual to Chloramphenicol[1]
Pyrazoline 94Not Tested[4][5]
Thiazolo-pyrazole 174 (anti-MRSA)Not Tested[3]
Chloramphenicol (Standard)--[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Negative Bacteria (µg/mL)

Compound/DerivativeEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaAcinetobacter baumanniiReference
Hydrazone 21a62.5 - 12562.5 - 125Not TestedNot Tested[1]
Hydrazone 21bNot specifiedEqual to ChloramphenicolNot TestedNot Tested[1]
Hydrazone 21cEqual to ChloramphenicolEqual to ChloramphenicolNot TestedNot Tested[1]
Thiazolidinone-clubbed pyrazole16Not TestedNot TestedNot Tested[3]
Imidazo-pyridine substituted pyrazole 18<1<1<1Not Tested[3]
N-Benzoic acid derived pyrazole hydrazone 3Not TestedNot TestedNot Tested4[3]
Chloramphenicol (Standard)----[1]
Ciprofloxacin (Standard)----[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of pyrazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a commonly used technique.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • Stock solutions of the pyrazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

3. Incubation and Observation:

  • The prepared bacterial inoculum is added to each well containing the serially diluted compounds.

  • Positive (broth with bacteria) and negative (broth only) controls are included.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Diffusion Method

The agar diffusion method is another common technique for screening antimicrobial activity.

1. Preparation of Agar Plates:

  • Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • The surface of the agar is uniformly swabbed with the standardized bacterial inoculum (0.5 McFarland).

3. Application of Test Compounds:

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the pyrazole derivative solution.

  • The discs are placed on the inoculated agar surface.

  • A standard antibiotic disc and a solvent control disc are also placed on the agar.

4. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.[2]

Visualizations

Experimental Workflow for In Vitro Antibacterial Evaluation

The following diagram illustrates the typical workflow for assessing the in vitro antibacterial activity of novel pyrazole derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Novel Pyrazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization stock Preparation of Stock Solutions characterization->stock agar_diffusion Agar Diffusion Method (Initial Screening) stock->agar_diffusion mic_determination Broth Microdilution (MIC Determination) stock->mic_determination bacterial_prep Preparation of Bacterial Cultures bacterial_prep->agar_diffusion bacterial_prep->mic_determination data_collection Data Collection (Zone of Inhibition, MIC values) agar_diffusion->data_collection mic_determination->data_collection comparison Comparison with Standard Antibiotics data_collection->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar G pyrazole Pyrazole Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) pyrazole->dna_gyrase Binds to active site dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Essential for cell_death Inhibition of Bacterial Growth & Cell Death dna_gyrase->cell_death Inhibition leads to

References

assessing the selectivity profile of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinase selectivity profile of the compound 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. The following sections present a comparative analysis of its inhibitory activity against a panel of kinases, detailed experimental protocols for assessing selectivity, and visual representations of the experimental workflow and a relevant signaling pathway. While specific experimental data for this exact compound is not publicly available, this guide utilizes a representative dataset to illustrate the analysis and reporting structure critical for drug development.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter in drug discovery, as off-target effects can lead to toxicity and reduced therapeutic efficacy. A broad kinase panel screening is the standard method to determine the selectivity profile of a compound.

The following table summarizes the hypothetical inhibitory activity of this compound against a representative panel of kinases. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM) and the half-maximal inhibitory concentration (IC50) for significantly inhibited kinases.

Kinase TargetKinase Family% Inhibition @ 10 µMIC50 (nM)
Target Kinase X Tyrosine Kinase 95% 50
Kinase ASerine/Threonine Kinase85%250
Kinase BTyrosine Kinase60%1,500
Kinase CSerine/Threonine Kinase45%> 10,000
Kinase DTyrosine Kinase20%> 10,000
Kinase EAtypical Protein Kinase15%> 10,000
Kinase FSerine/Threonine Kinase10%> 10,000
Kinase GTyrosine Kinase5%> 10,000
Kinase HSerine/Threonine Kinase<5%> 10,000
Kinase ILipid Kinase<5%> 10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Accurate and reproducible assessment of kinase selectivity relies on robust experimental design. The following is a detailed protocol for a typical in vitro kinase panel screening assay.

Kinase Inhibition Assay (Radiometric)

This protocol is based on the principle of measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)[1]

  • Test compound (this compound) dissolved in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 10 µM.[2]

  • Reaction Setup: In each well of the assay plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound dilution (or DMSO for control)

    • Substrate solution

    • Kinase solution

  • Initiation of Reaction: Add [γ-³³P]ATP to each well to start the kinase reaction. The final ATP concentration is typically at or near the Km for each kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Reaction: Spot a portion of the reaction mixture from each well onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.

  • Detection: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated by comparing the radioactivity in the wells with the test compound to the control wells (DMSO only). For IC50 determination, the percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve.

Visualizing the Process and Pathway

To better understand the experimental process and the potential biological context of the inhibitor, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Kinase Reaction (Incubation) Compound->Reaction KinasePanel Kinase Panel (Diverse Kinases) KinasePanel->Reaction Reagents Assay Reagents ([γ-³³P]ATP, Substrates, Buffers) Reagents->Reaction Termination Reaction Termination & Spotting Reaction->Termination Detection Radioactivity Detection Termination->Detection Analysis Calculate % Inhibition & IC50 Values Detection->Analysis Profile Selectivity Profile Generation Analysis->Profile G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Target Kinase X) GrowthFactor->Receptor Downstream1 Downstream Effector 1 Receptor->Downstream1 Downstream2 Downstream Effector 2 Receptor->Downstream2 Compound This compound Compound->Receptor CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream1->CellularResponse Downstream2->CellularResponse

References

Pyrazole Derivatives in Oncology: A Comparative Analysis of Efficacy Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and mechanistic properties of novel pyrazole-based compounds reveals their potential as promising candidates for cancer therapy. This guide synthesizes recent findings on the efficacy of various pyrazole derivatives against a range of cancer cell lines, presenting key data on their anti-proliferative activities and mechanisms of action.

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer types.[1][2] This guide provides a comparative analysis of recently synthesized pyrazole derivatives, focusing on their cytotoxic effects, target signaling pathways, and the experimental methodologies used to evaluate their potential as therapeutic agents.

Comparative Efficacy of Pyrazole Derivatives

The anticancer potential of pyrazole derivatives has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values of several promising pyrazole derivatives against various cancer cell lines, as reported in recent literature.

DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Compound 3f MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)Paclitaxel49.90 (24h), 25.19 (48h)[3]
Compound 11 AsPC-1 (Pancreatic)16.8Cisplatin-[4]
Compound 11 U251 (Glioblastoma)11.9Cisplatin4.9[4]
Compound b17 HepG-2 (Liver)3.57Cisplatin8.45[5]
Compound 5b K562 (Leukemia)0.021ABT-751-[6]
Compound 5b A549 (Lung)0.69ABT-751-[6]
Compound 5b MCF-7 (Breast)1.7ABT-751-[6]
Compound 6 Various (Six cancer cell lines)0.00006 - 0.00025--[1]
Compound 37 MCF-7 (Breast)5.21--[1]
Compound 43 MCF-7 (Breast)0.25Doxorubicin0.95[1]
Compounds 33 & 34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[1]
Compound 50 HepG2 (Liver)0.71Erlotinib, Sorafenib10.6, 1.06[1]
Compound 7d MCF-7 (Breast)42.6Doxorubicin48.0[7]
Compound 9e PACA2 (Pancreatic)27.6Doxorubicin52.1[7]
Compound 8b MCF-7 (Breast)3.0Imatinib7.0[8]
Compound 8f MCF-7 (Breast)4.0Imatinib7.0[8]

Mechanisms of Anticancer Action

The anticancer activity of pyrazole derivatives is attributed to their ability to interact with various cellular targets and signaling pathways crucial for cancer cell proliferation and survival.[1][9] Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Targeting Protein Kinases: Many pyrazole derivatives function as inhibitors of protein kinases that are often dysregulated in cancer. These include:

  • Cyclin-Dependent Kinases (CDKs): Compounds 33 and 34 have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Compound 50 demonstrated potent dual inhibition of both EGFR and VEGFR-2, crucial receptors in tumor growth and angiogenesis.[1]

  • PI3 Kinase: Compound 43 was identified as a potent inhibitor of PI3 kinase, a central node in a major cancer survival pathway.[1]

Induction of Apoptosis: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several pyrazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms:

  • ROS Generation: Compound 3f was found to induce apoptosis in triple-negative breast cancer cells by elevating the levels of reactive oxygen species (ROS).[3]

  • Caspase Activation: The apoptotic effect of compound 3f is also mediated by the activation of caspase-3.[3]

  • Modulation of Apoptotic Regulators: Compound 37 induces apoptosis by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic proteins BAX and p53.[1]

Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Some pyrazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound 6, for instance, is a highly potent tubulin polymerization inhibitor.[1] Similarly, compound 5b has been identified as a novel inhibitor of tubulin polymerization.[6]

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate a generalized experimental workflow for evaluating anticancer compounds and a simplified signaling pathway targeted by some pyrazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle protein_analysis Target Protein Analysis (Western Blot) apoptosis_assay->protein_analysis cell_cycle->protein_analysis

Caption: A typical workflow for the synthesis and evaluation of anticancer compounds.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycle Cell Cycle Progression ERK->CellCycle Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->CellCycle CDK2 CDK2 CDK2->CellCycle Pyrazole_EGFR Pyrazole Derivative (e.g., Cmpd 50) Pyrazole_EGFR->EGFR Pyrazole_PI3K Pyrazole Derivative (e.g., Cmpd 43) Pyrazole_PI3K->PI3K Pyrazole_Tubulin Pyrazole Derivative (e.g., Cmpd 6, 5b) Pyrazole_Tubulin->Tubulin Pyrazole_CDK Pyrazole Derivative (e.g., Cmpd 33, 34) Pyrazole_CDK->CDK2

Caption: Simplified signaling pathways targeted by various pyrazole derivatives.

Experimental Protocols

The evaluation of the anticancer efficacy of pyrazole derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the pyrazole derivative for a defined period. After treatment, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

The collective evidence from these studies strongly supports the continued exploration of pyrazole derivatives as a promising scaffold for the development of novel and effective anticancer agents. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into tangible therapeutic benefits for cancer patients.

References

A Comparative Guide to the Validation of DNA-Binding Interactions for Pyrazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA-binding performance of novel pyrazole-3-carboxamide derivatives against established DNA minor groove binders. Experimental data from key validation assays are presented to offer a comprehensive overview for researchers in drug discovery and chemical biology.

Introduction

Pyrazole-3-carboxamide derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer activities. One of their proposed mechanisms of action involves direct interaction with DNA, which can interfere with cellular processes such as replication and transcription. Validating this DNA-binding interaction is a critical step in the preclinical development of these compounds. This guide compares the DNA-binding properties of a series of novel 1H-pyrazole-3-carboxamide derivatives with two well-characterized DNA minor groove binders, Netropsin and Distamycin A, providing supporting experimental data and detailed protocols for the key validation techniques.

Comparative Analysis of DNA-Binding Affinity

The DNA-binding affinity of four novel 1H-pyrazole-3-carboxamide derivatives was evaluated and compared with the established minor groove binders, Netropsin and Distamycin A. The binding constant (K_b) for the most potent derivative, pym-5, was determined by fluorescence spectroscopy.[1][2] For the other derivatives, the extent of DNA interaction is represented by the percentage of fluorescence quenching in an ethidium bromide (EB) displacement assay, as a direct binding constant was not reported.

CompoundChemical NameBinding Affinity (K_b) (M⁻¹)Fluorescence Quenching (%)Binding Mode
Pyrazole Derivatives
pym-2N-(4-(morpholinomethyl)phenyl)-5-(3-cyclopropylureido)-1H-pyrazole-3-carboxamideNot Reported~30%Minor Groove (Predicted)
pym-3N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-5-(phenylamino)-1H-pyrazole-3-carboxamideNot Reported~35%Minor Groove (Predicted)
pym-4N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-5-(pyridin-4-ylamino)-1H-pyrazole-3-carboxamideNot Reported~45%Minor Groove (Predicted)
pym-55-(3-cyclopropylureido)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide1.06 x 10⁵[1][2]>50%[1][2]Minor Groove (Predicted)
Alternative DNA Minor Groove Binders
Netropsin2.9 x 10⁵Not ApplicableMinor Groove
Distamycin A1.16 x 10⁶Not ApplicableMinor Groove

Experimental Protocols

Detailed methodologies for the key experiments used to validate the DNA-binding interaction of pyrazole-3-carboxamide derivatives are provided below.

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

This assay determines the ability of a compound to displace ethidium bromide (EB) intercalated within the DNA double helix. A decrease in the fluorescence intensity of the EB-DNA complex upon addition of the test compound suggests a competitive binding interaction.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Ethidium Bromide (EB)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (pyrazole-3-carboxamide derivatives)

  • Fluorometer

Procedure:

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically by measuring the absorbance at 260 nm.

  • Prepare a stock solution of ethidium bromide in Tris-HCl buffer.

  • In a quartz cuvette, mix the CT-DNA solution and the EB solution to form the EB-DNA complex. Allow the mixture to incubate at room temperature for 5-10 minutes to ensure complete intercalation.

  • Measure the initial fluorescence intensity of the EB-DNA complex. The excitation wavelength is typically around 520 nm and the emission wavelength is around 600 nm.

  • Add increasing concentrations of the test compound to the cuvette containing the EB-DNA complex.

  • After each addition, incubate the mixture for 2-5 minutes and then record the fluorescence emission spectrum.

  • The percentage of fluorescence quenching is calculated using the formula: Quenching (%) = (1 - F/F₀) * 100, where F₀ is the initial fluorescence intensity of the EB-DNA complex and F is the fluorescence intensity after the addition of the test compound.

  • The binding constant (K_b) can be determined using the Scatchard equation: r/C_f = nK_b - rK_b, where r is the ratio of the concentration of bound ligand to the total DNA concentration, C_f is the concentration of the free ligand, n is the number of binding sites, and K_b is the binding constant.

experimental_workflow_fluorescence cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dna Prepare CT-DNA Solution form_complex Form EB-DNA Complex prep_dna->form_complex prep_eb Prepare EB Solution prep_eb->form_complex prep_comp Prepare Test Compound Solutions add_comp Titrate with Test Compound prep_comp->add_comp measure_initial Measure Initial Fluorescence (F₀) form_complex->measure_initial measure_initial->add_comp measure_final Measure Fluorescence (F) add_comp->measure_final calc_quench Calculate % Quenching measure_final->calc_quench calc_kb Determine Binding Constant (Kb) calc_quench->calc_kb experimental_workflow_cd cluster_prep Preparation cluster_measurement Measurement cluster_analysis_cd Analysis prep_dna_cd Prepare CT-DNA Solution record_dna Record CD Spectrum of DNA prep_dna_cd->record_dna prep_comp_cd Prepare Test Compound Solution add_ligand Add Test Compound to DNA prep_comp_cd->add_ligand record_dna->add_ligand record_complex Record CD Spectrum of Complex add_ligand->record_complex analyze_spectra Analyze Spectral Changes record_complex->analyze_spectra determine_mode Determine Binding Mode analyze_spectra->determine_mode

References

Comparative Study of the Anti-Inflammatory Properties of Pyrazole-NO Hybrid Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of pyrazole-NO hybrid molecules against other pyrazole derivatives and standard non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.

Executive Summary

Pyrazole derivatives have long been a cornerstone in the development of anti-inflammatory agents, with celecoxib being a notable example.[1] The hybridization of the pyrazole scaffold with a nitric oxide (NO) donating moiety represents a strategic approach to enhance anti-inflammatory efficacy while potentially mitigating some of the side effects associated with traditional NSAIDs.[2][3] NO is known to play a role in gastroprotection and can also contribute to anti-inflammatory effects. This guide presents a comparative analysis of various pyrazole-based compounds, focusing on their cyclooxygenase (COX) inhibitory activity and in vivo anti-inflammatory effects.

Data Presentation: Comparative Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole-NO hybrids and related pyrazole derivatives compared to standard drugs like celecoxib and indomethacin.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Pyrazole-Pyridazine Hybrids
Compound 5f14.341.509.56[2]
Compound 6e-2.51-[2]
Compound 6f9.561.158.31[2]
Pyrazole-Hydrazone Derivatives
Compound 4a5.640.678.41[4]
Compound 4b6.120.5810.55[4]
Other Pyrazole Derivatives
Compound 5u134.121.7974.92[5]
Compound 5s183.122.5172.95[5]
A 3-(trifluoromethyl)-5-arylpyrazole4.50.02225[6]
A 3,5-diarylpyrazole-0.01-[6]
A pyrazolo-pyrimidine-0.015-[6]
Reference Drugs
Celecoxib5.422.162.51[2]
Celecoxib-0.878.85[4]

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. The selectivity index (SI) indicates the selectivity for COX-2 over COX-1 inhibition.

Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Pyrazole Derivatives
Pyrazole-Thiazole Hybrid-75-[6]
3-(trifluoromethyl)-5-arylpyrazole1065-803[6]
Compound 5u-80.633[5]
Compound 5s-78.093[5]
Reference Drugs
Indomethacin10553[6]
Ibuprofen-81.323[5]

ED50: The median effective dose. This table presents the percentage of edema inhibition at a specific dose and time point.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes in a physiologically relevant matrix.

Materials:

  • Freshly drawn human venous blood with heparin as an anticoagulant.

  • Test compounds (pyrazole-NO hybrids and comparators) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Aspirin (for COX-1 inactivation in the COX-2 assay).

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

Procedure:

  • COX-1 Activity (TXB2 production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

    • Clotting is allowed to proceed for 1 hour at 37°C.

    • The serum is separated by centrifugation.

    • TXB2 levels, a stable metabolite of the COX-1 product thromboxane A2, are measured using an EIA kit.[1]

  • COX-2 Activity (PGE2 production):

    • Whole blood aliquots are pre-incubated with aspirin to inactivate COX-1.[1]

    • LPS is added to induce the expression of COX-2, and the blood is incubated for 24 hours at 37°C in the presence of various concentrations of the test compound or vehicle.[1]

    • Plasma is separated by centrifugation.

    • PGE2 levels, a major product of COX-2 in this system, are measured using an EIA kit.[1]

  • Data Analysis:

    • The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.[7]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Test compounds (pyrazole-NO hybrids and comparators).

  • Carrageenan (1% w/v suspension in sterile saline).

  • Pletysmometer for measuring paw volume.

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally. A control group receives the vehicle only.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[8][9]

  • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_nfkb NF-κB Signaling Pathway Inflammatory_Stimuli_NFKB Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli_NFKB->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases Nucleus_NFKB Nucleus NFkB_p50_p65->Nucleus_NFKB translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus_NFKB->Proinflammatory_Genes induces Pyrazole_NO_NFKB Pyrazole-NO Hybrids Pyrazole_NO_NFKB->IKK inhibit

Caption: NF-κB signaling pathway and potential inhibition by pyrazole-NO hybrids.

G cluster_mapk MAPK Signaling Pathway Inflammatory_Stimuli_MAPK Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli_MAPK->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_JNK p38/JNK MAPKK->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates Nucleus_MAPK Nucleus AP1->Nucleus_MAPK translocates to Proinflammatory_Genes_MAPK Pro-inflammatory Gene Transcription Nucleus_MAPK->Proinflammatory_Genes_MAPK induces Pyrazole_NO_MAPK Pyrazole-NO Hybrids Pyrazole_NO_MAPK->p38_JNK inhibit G Design_Synthesis Design & Synthesis of Pyrazole-NO Hybrids In_Vitro_Screening In Vitro Screening Design_Synthesis->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay NO_Release Nitric Oxide Release Assay In_Vitro_Screening->NO_Release Cell_Based_Assays Cell-Based Assays (e.g., LPS-stimulated macrophages) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Testing In Vivo Testing In_Vitro_Screening->In_Vivo_Testing Paw_Edema Carrageenan-Induced Paw Edema In_Vivo_Testing->Paw_Edema Analgesic_Activity Analgesic Activity Assays In_Vivo_Testing->Analgesic_Activity Toxicology Toxicology & Safety Studies In_Vivo_Testing->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization Lead_Optimization->Design_Synthesis

References

Safety Operating Guide

Proper Disposal of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid with care. All research chemicals should be treated as potentially hazardous.[1] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][4]

In Case of a Spill:

  • Small spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] The contaminated absorbent should then be collected in a suitable, sealed container for disposal as hazardous waste.[4]

  • Large spills: Evacuate the area immediately and contact your institution's EHS department for assistance.[2]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Identification and Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be classified as hazardous waste.[2][5] Pyridine and its derivatives are known to be flammable, toxic, and irritants.[2] Pyrazole-containing compounds also exhibit a wide range of biological activities and potential toxicities.[6] Therefore, this compound should be handled as hazardous chemical waste.

2. Waste Segregation: Proper segregation of waste is a critical first step to prevent accidental chemical reactions and ensure proper disposal.[1][5]

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.[1][7] Any materials that have come into direct contact with the solid compound, such as weighing paper, contaminated gloves, and pipette tips, should also be placed in this designated solid chemical waste container.[1][7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not mix these solutions with other incompatible waste streams, such as strong oxidizing agents or acids.[2][4]

3. Container Labeling: All waste containers must be clearly and accurately labeled.[5][8] The label should include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.[9]

  • The name of the principal investigator and the laboratory location.[6]

4. Waste Storage: Store sealed and labeled waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[8][10] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[10] The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[4]

5. Arranging for Disposal: Once a waste container is full, or if you will no longer be adding to it, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[1] Provide them with a detailed inventory of the waste. Follow their specific instructions for packaging and preparing the waste for transport.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][11]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key hazard information for related compounds, which should be considered as a conservative guide.

Hazard CategoryFinding for Structurally Similar CompoundsCitation
Acute Oral ToxicityHarmful if swallowed.[12][13]
Skin IrritationCauses skin irritation.[12][13][14]
Eye IrritationCauses serious eye irritation.[12][13][14]
Respiratory IrritationMay cause respiratory irritation.[12][15][16]
Aquatic ToxicityHarmful to aquatic life with long-lasting effects.

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with this compound is essential to ensure safety and prevent cross-contamination.

Objective: To safely and effectively decontaminate glassware used for handling this compound.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., acetone, ethanol)

  • Designated hazardous waste container for liquid rinseate

  • Laboratory detergent

  • Brushes

  • Tap water

  • Deionized water

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Initial Rinse: Perform all rinsing steps inside a certified chemical fume hood. Rinse the glassware three times with a suitable organic solvent capable of dissolving the compound. The amount of solvent for each rinse should be approximately 10% of the container's volume.

  • Collect Rinseate: The first rinseate, and subsequent rinses if desired, must be collected and disposed of as hazardous liquid waste.[9]

  • Washing: After the solvent rinses, wash the glassware thoroughly with a laboratory detergent and warm water. Use appropriate brushes to scrub all surfaces.

  • Final Rinsing: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any residual detergent.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for its handling.

G cluster_0 Waste Generation and Segregation cluster_1 Containerization and Labeling cluster_2 Storage and Disposal A Generate Waste (Solid or Liquid) B Segregate Solid Waste (Unused compound, contaminated PPE) A->B C Segregate Liquid Waste (Solutions containing the compound) A->C D Use Designated, Compatible Waste Containers B->D C->D E Label Container with 'Hazardous Waste' and Chemical Name D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G

Caption: Workflow for the proper disposal of this compound.

G A Is the compound 5-Pyridin-4-yl-1H-pyrazole- 3-carboxylic acid? B Is it waste? A->B C Treat as Hazardous Waste B->C Yes D Store Appropriately B->D No

References

Personal protective equipment for handling 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. The following procedures are based on best practices for handling powdered organic compounds and pyridine derivatives.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Standard lab coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)[1]Standard lab coatWork in a chemical fume hood or wear a dust mask
Dissolving and Solution Handling Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Standard lab coatWork in a well-ventilated area or chemical fume hood
Experimental Use Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Standard lab coatDependent on experimental setup; use a fume hood if vapors or aerosols may be generated
Spill Cleanup (Small) Chemical splash gogglesChemical-resistant gloves (e.g., Butyl rubber, Viton®)[3]Standard lab coatUse a NIOSH/MSHA approved respirator if dust or vapors are present
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Standard lab coatWork in a well-ventilated area

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][3] Keep the container tightly closed.[4][5]

  • Preparation and Weighing:

    • Perform all weighing and aliquoting of the solid material within a chemical fume hood to prevent inhalation of dust.[3]

    • Use dedicated spatulas and weighing boats.

    • Ensure all equipment used when handling the product is grounded to prevent static discharge.[4]

  • Dissolution:

    • Add the solid to the solvent slowly while stirring in a fume hood.

    • Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Experimental Use:

    • Handle all solutions containing the compound in a well-ventilated area, preferably a fume hood.

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[6]

  • Post-Experiment:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Properly label and store any remaining solutions.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3][7]

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.[3]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., Irritant, Toxic).[3]

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1] Never pour this chemical down the drain.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Store Safely Weighing Weighing in Fume Hood Storage->Weighing Retrieve for Use Dissolution Dissolution in Fume Hood Weighing->Dissolution Transfer Solid Experiment Conduct Experiment Dissolution->Experiment Use Solution Decontamination Decontaminate Equipment Experiment->Decontamination Post-Experiment Waste_Collection Segregate & Collect Waste Decontamination->Waste_Collection Collect Waste Waste_Disposal EHS Disposal Waste_Collection->Waste_Disposal Final Disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.